molecular formula C11H12N2O2 B1352470 Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-40-5

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1352470
CAS No.: 67625-40-5
M. Wt: 204.22 g/mol
InChI Key: PUVNOZGJIVZLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-4-5-8(2)10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNOZGJIVZLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413927
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-40-5
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a significant heterocyclic compound in medicinal chemistry and drug development. The document details the core chemical reactions, experimental methodologies, and expected quantitative outcomes, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities. These activities include anti-cancer, anti-inflammatory, antiviral, and anti-tubercular properties. The substituent at the 8-position of the imidazo[1,2-a]pyridine ring system, such as a methyl group, can significantly influence the compound's pharmacological profile. The ethyl carboxylate group at the 2-position is a common feature, often serving as a handle for further chemical modifications to develop new therapeutic agents. This guide focuses on the prevalent and efficient synthesis of the this compound scaffold.

Core Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-3-methylpyridine with an ethyl 3-halopyruvate, such as ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system.

The reaction proceeds in two main stages:

  • N-Alkylation: The exocyclic amino group of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring in the intermediate then attacks the carbonyl carbon of the pyruvate moiety, leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

This synthetic approach is highly efficient and provides good yields of the desired product.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][2][3]

Materials:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • Ethyl bromopyruvate (1.1 - 1.2 eq)

  • Anhydrous Ethanol or Acetonitrile

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (optional, as a mild base)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol or acetonitrile.

  • Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 - 1.2 eq). If a base is used, add sodium bicarbonate (1.1 - 1.5 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of substituted ethyl imidazo[1,2-a]pyridine-2-carboxylates, which can serve as a benchmark for the synthesis of the 8-methyl analog.

CompoundStarting MaterialsSolventBaseYield (%)Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate6-Methyl-pyridin-2-ylamine, Ethyl 3-bromopyruvateEthanolKHCO₃52.6[3]
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate2-Amino-3-bromo-5-methylpyridine, Ethyl 3-bromopyruvateDMFNot specified83.3[1]
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate2-Amino-3-bromopyridine, Ethyl 3-bromopyruvateDMFNot specified71.1[1]
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvateEthanolNaHCO₃65[2]

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction cluster_product Product A 2-Amino-3-methylpyridine Conditions Ethanol/Acetonitrile Reflux A->Conditions B Ethyl bromopyruvate B->Conditions C This compound Conditions->C + HBr + H₂O

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details available data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes known and predicted values, alongside data for the closely related isomer, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, for comparative purposes.

PropertyValue (this compound)Value (Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate)
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol 204.23 g/mol [1]
Melting Point Data not available152-153 °C (425-426 K)[1]
Boiling Point Data not availableData not available
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Soluble in ethyl acetate[1].
pKa Predicted to be weakly basic.Data not available
LogP Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the title compound are not explicitly available. However, based on established methods for analogous imidazo[1,2-a]pyridine derivatives, the following protocols can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved via the condensation reaction of 3-methylpyridin-2-amine with ethyl bromopyruvate. A general procedure, adapted from the synthesis of a related isomer, is as follows[1]:

  • Reaction Setup: To a solution of 3-methylpyridin-2-amine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add ethyl bromopyruvate (1.0-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Determination of Melting Point

The melting point of a purified solid sample can be determined using a standard melting point apparatus.

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows[2]:

  • To a small vial containing a known mass (e.g., 1 mg) of the compound, add a small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO).

  • Vortex the mixture for a set period (e.g., 1 minute).

  • Visually inspect the solution for the presence of undissolved solid. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

For quantitative solubility, a shake-flask method followed by HPLC or UV-Vis analysis of the saturated solution can be employed[3].

Determination of pKa and LogP

The ionization constant (pKa) and the partition coefficient (LogP) are critical parameters for drug development. These can be determined experimentally using potentiometric titration or UV-metric methods[4][5][6].

  • pKa Determination (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

  • LogP Determination (Shake-Flask Method): A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

Biological Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer[7][8][9][10][11].

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibitor->mTORC1 Synthesis_Workflow Start Starting Materials: 3-methylpyridin-2-amine Ethyl bromopyruvate Reaction Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product: This compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., HRMS) Characterization->MS MP Melting Point Determination Characterization->MP

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and synthetic aspects of imidazo[1,2-a]pyridine derivatives, with a focus on ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited availability of public crystallographic data for the specific 8-methyl isomer, this guide presents detailed data for the closely related analog, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, as a representative example. This information is crucial for understanding the structure-activity relationships of this important class of compounds, which are known for their wide range of biological activities and applications in medicinal chemistry.[1]

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous marketed drugs with diverse therapeutic applications, including anxiolytics, hypnotics, and anti-ulcer agents.[1] The structural rigidity and aromatic nature of the imidazo[1,2-a]pyridine core make it an attractive framework for the design of inhibitors for various enzymes and receptors. The substituents on the bicyclic ring system play a crucial role in modulating the pharmacological properties of these molecules.

Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylates is typically achieved through the condensation reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[2][3] This classical approach, often referred to as the Tchichibabin reaction, is a versatile and widely used method for the preparation of this class of compounds.

General Experimental Protocol for Synthesis:

A common synthetic route involves the reaction of a substituted 2-aminopyridine with ethyl 3-bromo-2-oxopropionate in a suitable solvent, often ethanol, under reflux conditions.[3] The reaction progress can be monitored by thin-layer chromatography.[2] Following the completion of the reaction, the solvent is typically removed under reduced pressure, and the crude product is purified. An aqueous work-up with a mild base, such as potassium bicarbonate, is often employed to neutralize the hydrobromide salt formed during the reaction and to precipitate the desired product.[3] Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate, to yield crystals suitable for X-ray diffraction analysis.[3]

Detailed Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: [3]

  • To a solution of 6-methylpyridin-2-amine (8 mmol) in 50 mL of ethanol, ethyl 3-bromo-2-oxopropionate (12 mmol) was added.

  • The reaction mixture was refluxed for 6 hours.

  • After completion, the solvent was evaporated completely under reduced pressure.

  • Solid anhydrous potassium bicarbonate (KHCO₃) was added to the residue until a pH of 8 was reached.

  • The mixture was allowed to stand for 3 hours, during which a white, flocculent precipitate formed.

  • The precipitate was collected by filtration and dried to afford the product.

  • Crystals suitable for X-ray analysis were obtained by slow evaporation of an ethyl acetate solution of the compound.

This protocol can be adapted for the synthesis of this compound by using 3-methylpyridin-2-amine as the starting material.

Crystal Structure Analysis

The determination of the single-crystal X-ray structure provides precise information about the molecular geometry, conformation, and intermolecular interactions in the solid state. This data is invaluable for computational modeling, understanding ligand-receptor interactions, and guiding further drug design efforts.

Crystallographic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: [3]

The following table summarizes the crystallographic data and refinement parameters for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.

Parameter Value
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.164 (3)
b (Å)10.521 (2)
c (Å)13.759 (3)
β (°)124.77 (3)
Volume (ų)2041 (1)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.329
Absorption Coefficient (mm⁻¹)0.09
F(000)864
Crystal Size (mm³)0.30 × 0.20 × 0.10
θ range for data collection (°)2.05 to 25.99
Reflections collected1923
Independent reflections1859
R(int)0.028
Data / restraints / parameters1859 / 0 / 137
Goodness-of-fit on F²1.00
Final R indices [I > 2σ(I)]R₁ = 0.051, wR₂ = 0.152
R indices (all data)R₁ = 0.076, wR₂ = 0.171

Molecular Geometry:

The molecular structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals that the imidazo[1,2-a]pyridine ring system is nearly planar.[3] The dihedral angle between the mean planes of the six-membered pyridine ring and the five-membered imidazole ring is 1.4(3)°.[3] This planarity is a common feature of this heterocyclic system and is important for its interaction with biological targets. The ethyl carboxylate group at the 2-position is also largely coplanar with the fused ring system.

Intermolecular Interactions:

In the crystal lattice of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the molecules are linked by intermolecular C—H···O and C—H···N hydrogen bonds, forming a three-dimensional network.[3] These non-covalent interactions play a significant role in the packing of the molecules in the crystal and contribute to the overall stability of the crystalline solid. It is anticipated that the crystal structure of the 8-methyl isomer would exhibit similar planarity and be influenced by comparable intermolecular forces, with the primary difference arising from the altered position of the methyl substituent, which could lead to variations in the crystal packing arrangement.

Experimental Workflow and Data Analysis

The overall process from synthesis to structural elucidation involves a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of an imidazo[1,2-a]pyridine derivative.

experimental_workflow A Starting Materials (2-Aminopyridine derivative, Ethyl Bromopyruvate) B Chemical Synthesis (Condensation Reaction) A->B Reaction C Purification (Recrystallization) B->C Crude Product D Single Crystal Growth C->D Purified Compound E X-ray Diffraction Data Collection D->E Suitable Crystal F Structure Solution and Refinement E->F Diffraction Data G Crystallographic Data Analysis (Bond lengths, angles, packing) F->G Refined Structure H Final Structural Model G->H Analyzed Data

Synthesis and Crystallographic Analysis Workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of ethyl imidazo[1,2-a]pyridine-2-carboxylates, using ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate as a well-documented example. The presented data on synthesis protocols, crystallographic parameters, and molecular geometry are essential for researchers in the field of medicinal chemistry and drug development. Understanding the three-dimensional structure of these molecules is fundamental for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The provided workflow and experimental details serve as a valuable resource for the synthesis and structural characterization of novel imidazo[1,2-a]pyridine-based drug candidates.

References

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique bicyclic heterocyclic structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document details the mechanisms of action, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes critical signaling pathways and workflows.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[4][5][6] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[5][7]

Mechanisms of Anticancer Action

PI3K/Akt/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7][8] By targeting key kinases in this cascade, such as PI3Kα and mTOR, these compounds can induce cell cycle arrest and apoptosis.[7] For instance, a novel imidazo[1,2-a]pyridine derivative has been shown to inhibit the Akt/mTOR pathway in melanoma and cervical cancer cells, leading to reduced cell viability.

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is another important target for imidazo[1,2-a]pyridine-based anticancer agents.[9][10] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Specific derivatives have been designed to be potent and selective c-Met inhibitors, demonstrating significant antitumor efficacy in preclinical models.[9][10] Compound 22e, an imidazo[1,2-a]pyridine derivative, exhibited an IC50 of 3.9 nM against c-Met kinase and inhibited c-Met-dependent cell proliferation.[9]

Induction of Apoptosis: A common mechanism of action for many anticancer imidazo[1,2-a]pyridines is the induction of programmed cell death, or apoptosis.[5][11] This can be achieved through both intrinsic and extrinsic pathways. For example, the IP-5 compound was found to induce the extrinsic apoptosis pathway in breast cancer cells by increasing the activity of caspases 7 and 8.[5][12] Other derivatives have been shown to upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins such as Bcl-2.[5][13][14]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Human Skin Cancer)11[6]
Compound 6 A375 (Melanoma)9.7
HeLa (Cervical Cancer)35.0
Compound 9d HeLa (Cervical Cancer)10.89
MCF-7 (Breast Cancer)2.35
IP-5 HCC1937 (Breast Cancer)45[5][12]
IP-6 HCC1937 (Breast Cancer)47.7[5][12]
IP-7 HCC1937 (Breast Cancer)79.6[12]
Compound 13k Various Tumor Cell Lines0.09 - 0.43[7]
Compound 22e EBC-1 (c-Met-addicted)0.045[9][10]
Compound 12 A375 (Melanoma)0.14[15]
HeLa (Cervical Cancer)0.21[15]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[13][16][17]

Mechanisms of Anti-inflammatory Action

STAT3/NF-κB Pathway Modulation: A key mechanism involves the suppression of the STAT3 and NF-κB signaling pathways.[13][17] For example, a novel derivative, MIA, was shown to exert its anti-inflammatory effects by inhibiting these pathways in breast and ovarian cancer cell lines.[13][17] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][17]

COX-2 Inhibition: Some imidazo[1,2-a]pyridine derivatives act as selective inhibitors of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[16] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Pro-inflammatory Response Stimulus Stimulus STAT3 STAT3 Stimulus->STAT3 activates NF_kB NF_kB Stimulus->NF_kB activates iNOS iNOS STAT3->iNOS induces COX2 COX-2 STAT3->COX2 induces NF_kB->iNOS induces NF_kB->COX2 induces IKB_alpha IκBα IKB_alpha->NF_kB inhibits Imidazo_1_2_a_pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_1_2_a_pyridine->STAT3 inhibits Imidazo_1_2_a_pyridine->NF_kB inhibits Imidazo_1_2_a_pyridine->IKB_alpha upregulates

STAT3/NF-κB Anti-inflammatory Pathway

Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold is also a source of potent antimicrobial and antiviral agents.[18][19][20][21][22]

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[20][21][22] For instance, certain chalcone derivatives of imidazo[1,2-a]pyridine have shown excellent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[20] The mechanism of antibacterial action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[21]

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral activity.[18][19] Notably, compounds bearing a thioether side chain have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[19] Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of these compounds.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.[13][23]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of a cell population.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture (Cancer Cell Lines) Compound_Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Compound_Treatment->Flow_Cytometry Animal_Model Animal Model (e.g., Rat Paw Edema) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan) Compound_Admin->Inflammation_Induction Measurement Measurement of Paw Volume Inflammation_Induction->Measurement

References

The Core Mechanism of Action of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the well-established mechanisms of action for the broader class of imidazo[1,2-a]pyridine derivatives. It is highly probable that this compound exerts its biological effects through one or more of these characterized pathways.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown significant promise as anticancer, antitubercular, and anti-inflammatory agents.[1][2] This technical guide delineates the primary signaling pathways and molecular targets modulated by imidazo[1,2-a]pyridine derivatives, providing a foundational understanding of the likely mechanism of action for this compound.

Anticancer Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated potent antitumor activity through the modulation of several key oncogenic signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by directly targeting PI3K.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K

Imidazo[1,2-a]pyridine inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data for Representative Imidazo[1,2-a]pyridine Derivatives Targeting the PI3K/AKT/mTOR Pathway:

Compound IDTargetIC50 (nM)Cell LineReference
HS-173PI3Kα2T47D (Breast Cancer)[3]
Compound 6d PI3Kα28Not Specified[4]

Experimental Protocol: Western Blot for Phosphorylated AKT (p-AKT)

This protocol is designed to assess the inhibitory effect of a test compound on the PI3K/AKT/mTOR pathway by measuring the levels of phosphorylated AKT (a downstream effector of PI3K).

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HCC1937, T47D) in 6-well plates and allow them to adhere overnight.[5]

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 24-48 hours).[5]

  • Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-AKT signal to the total AKT signal and the loading control.

  • Compare the levels of p-AKT in treated cells to the vehicle control to determine the inhibitory effect of the compound.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Motility Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Dimerization & Autophosphorylation

Imidazo[1,2-a]pyridine inhibition of c-Met signaling.

Quantitative Data for a Representative Imidazo[1,2-a]pyridine Derivative Targeting c-Met:

Compound IDTargetEnzymatic IC50 (nM)Cell Proliferation IC50 (nM)Cell LineReference
22e c-Met3.945.0EBC-1Not specified in provided text

Experimental Protocol: c-Met Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the c-Met kinase.

1. Reagents and Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the c-Met kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

3. Data Analysis:

  • Plot the kinase activity against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Modulation of the STAT3/NF-κB Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that regulate inflammatory responses, cell survival, and proliferation. Their constitutive activation is a hallmark of many cancers and inflammatory diseases. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.

STAT3_NFkB_Pathway cluster_0 STAT3 Pathway cluster_1 NF-κB Pathway IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Active NF-κB Active NF-κB NF-κB->Active NF-κB Active NF-κB->Nucleus Gene Expression (iNOS, COX-2, Bcl-2) Gene Expression (iNOS, COX-2, Bcl-2) Nucleus->Gene Expression (iNOS, COX-2, Bcl-2) Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->p-STAT3 Imidazo[1,2-a]pyridines->Active NF-κB

Imidazo[1,2-a]pyridine modulation of STAT3 and NF-κB signaling.

Quantitative Data for a Representative Imidazo[1,2-a]pyridine Derivative Modulating the STAT3/NF-κB Pathway:

CompoundCell LineEffectConcentrationReference
MIAMDA-MB-231Reduced nitrite production30 µM[6]
MIASKOV3Reduced nitrite production40 µM[6]
MIAMDA-MB-231 & SKOV3Suppressed STAT3 phosphorylation30-40 µM[6]
MIAMDA-MB-231 & SKOV3Increased IκBα expression30-40 µM[6]

Experimental Protocol: ELISA-based NF-κB DNA Binding Assay

This protocol measures the activation of NF-κB by quantifying its binding to a specific DNA sequence.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MDA-MB-231, SKOV3) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.[6]

2. Nuclear Extract Preparation:

  • Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts.

3. ELISA Assay:

  • Use a commercial NF-κB DNA binding ELISA kit.

  • Add equal amounts of nuclear extract to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

  • Incubate to allow NF-κB to bind to the DNA.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific for the p65 subunit of NF-κB.

  • Add an HRP-conjugated secondary antibody.

  • Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Calculate the amount of NF-κB DNA binding for each sample.

  • Compare the results from treated cells to those of the stimulated, untreated control to determine the inhibitory effect of the compound.

Antitubercular Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[7]

Inhibition of QcrB and ATP Synthase

A key mechanism of action for antitubercular imidazo[1,2-a]pyridines is the inhibition of the cytochrome b subunit (QcrB) of the bc1 complex in the electron transport chain. This inhibition disrupts the proton motive force required for ATP synthesis by ATP synthase, thereby depleting the energy supply of the bacterium.[7]

Antitubercular_Mechanism Electron Donors Electron Donors Complex I/II Complex I/II Electron Donors->Complex I/II Menaquinone Pool Menaquinone Pool Complex I/II->Menaquinone Pool QcrB (bc1 complex) QcrB (bc1 complex) Menaquinone Pool->QcrB (bc1 complex) Cytochrome c Cytochrome c QcrB (bc1 complex)->Cytochrome c Proton Motive Force Proton Motive Force QcrB (bc1 complex)->Proton Motive Force Contributes to Complex IV Complex IV Cytochrome c->Complex IV Oxygen Oxygen Complex IV->Oxygen ATP Synthase ATP Synthase Proton Motive Force->ATP Synthase ATP ATP ATP Synthase->ATP Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->QcrB (bc1 complex)

Inhibition of the M. tuberculosis electron transport chain by Imidazo[1,2-a]pyridines.

Quantitative Data for Representative Antitubercular Imidazo[1,2-a]pyridine Derivatives:

Compound IDTargetMIC90 (µM) against H37RvReference
Compound 4 QcrB≤0.006[7]
Compound 29 Pantothenate Synthetase4.53[7]
Compounds 15 & 16 Not Specified0.10-0.19[8]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

1. Preparation of Mycobacterial Culture:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0.

  • Dilute the culture to the appropriate concentration for inoculation.

2. Compound Preparation:

  • Prepare a serial dilution of the test compound (this compound) in a 96-well microplate.

3. Inoculation and Incubation:

  • Inoculate the wells containing the test compound with the diluted mycobacterial culture.

  • Include a drug-free control and a sterile control.

  • Seal the plate and incubate at 37°C for 5-7 days.

4. Alamar Blue Addition and Reading:

  • Add Alamar Blue reagent to each well.

  • Re-incubate the plate for 24 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While specific studies on this compound are limited, the extensive research on related compounds strongly suggests that its biological activity is likely mediated through the inhibition of key signaling pathways in cancer, such as PI3K/AKT/mTOR and c-Met, or through the disruption of essential processes in Mycobacterium tuberculosis, like the electron transport chain. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound and other novel derivatives of this promising heterocyclic class. Further research is warranted to specifically characterize the molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its prevalence in a wide array of biologically active compounds. The imidazo[1,2-a]pyridine core is a recognized "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to its use in the development of drugs for various therapeutic areas, including antituberculosis agents and PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of the imidazo[1,2-a]pyridine scaffold. Foundational work on the synthesis of this class of compounds was pioneered by L. Almirante and colleagues in the mid-1960s. Their research, published in the Journal of Medicinal Chemistry, detailed the synthesis and pharmacological activities of various imidazo[1,2-a]pyridine derivatives, laying the groundwork for future investigations into this heterocyclic system.[1][2]

While the initial synthesis of the title compound is not explicitly detailed in these early papers, the general and now well-established synthetic route was described. The CAS registry number for this compound is 67625-40-5 , and its molecular formula is C₁₁H₁₂N₂O₂ with a molecular weight of 204.23 g/mol . The compound is now commercially available from various chemical suppliers, indicating its utility as a building block in organic synthesis.

Synthetic Methodology

The most common and established method for the synthesis of this compound and its analogs is the condensation reaction between a substituted 2-aminopyridine and an α-halo-ketoester.

General Reaction Scheme

The synthesis proceeds via the reaction of 2-amino-3-methylpyridine with ethyl bromopyruvate. This reaction, often carried out in a suitable solvent such as ethanol or acetone, typically involves heating the reaction mixture to facilitate the cyclization.

G cluster_reactants Reactants cluster_product Product r1 2-Amino-3-methylpyridine p1 This compound r1->p1 + r2 Ethyl bromopyruvate r2->p1

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

While the specific initial publication is not available, a representative experimental protocol can be extrapolated from the synthesis of analogous compounds. The following is a generalized procedure based on established methodologies for the synthesis of similar imidazo[1,2-a]pyridine esters.

Materials:

  • 2-amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Ethanol (or other suitable solvent like acetone or DMF)

  • Sodium bicarbonate (or other mild base, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

G A Dissolve 2-amino-3-methylpyridine in Ethanol B Add Ethyl Bromopyruvate A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D D->C Incomplete E Solvent Evaporation D->E Complete F Aqueous Work-up E->F G Purification by Column Chromatography F->G H Characterization (NMR, MS) G->H I Pure Product H->I

Caption: Logical workflow for the synthesis and purification of the target compound.

Physicochemical Data

A summary of the key physicochemical data for this compound is presented in the table below.

PropertyValue
CAS Number 67625-40-5
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents

Biological Significance and Applications

The imidazo[1,2-a]pyridine core, and by extension, derivatives like this compound, are of significant interest in drug discovery. The core has been identified in compounds with a wide range of biological activities, including:

  • Antitubercular Agents: Several imidazo[1,2-a]pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis.

  • Anticancer Agents: Derivatives of this scaffold have been investigated as inhibitors of various kinases, such as PI3K, which are implicated in cancer progression.

  • Antiviral and Anti-inflammatory agents: The scaffold has also been explored for its potential in developing antiviral and anti-inflammatory drugs.[3][4]

This compound serves as a key intermediate for the synthesis of more complex molecules within this class, allowing for modifications at the ester group to produce amides, hydrazides, and other derivatives with potentially enhanced biological activities.

Conclusion

This compound, while not having a widely celebrated "discovery" moment, represents an important molecule within the rich history of imidazo[1,2-a]pyridine chemistry. Its synthesis is based on a robust and well-established chemical transformation, making it a readily accessible building block for the development of novel therapeutic agents. The continued exploration of the imidazo[1,2-a]pyridine scaffold ensures that this and related compounds will remain relevant to the field of medicinal chemistry for the foreseeable future.

References

An In-depth Technical Guide to Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, a general synthesis approach, and discusses its potential biological activities based on related structures.

Chemical Identity

IUPAC Name: this compound

Synonyms:

  • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

  • Ethyl 8-methyl-imidazo[1,2-a]pyridine-2-carboxylate

Molecular Formula: C₁₁H₁₂N₂O₂

Molecular Weight: 204.23 g/mol

Structure:

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation inflammatory_genes Inflammatory Genes (COX-2, iNOS) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation compound Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate compound->IKK Inhibits STAT3 STAT3 compound->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->nucleus Translocation

Determining the Solubility of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing robust experimental protocols and data presentation frameworks that can be utilized in a laboratory setting to generate and report such critical data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its synthesis, purification, formulation, and potential therapeutic applications.[3][4][5] The ethyl ester group suggests a degree of solubility in organic solvents, a critical factor for processes like recrystallization and designing drug delivery systems.[3][5][6] This guide outlines the standardized methods for quantifying this solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Ethanol25e.g., Shake-Flask
e.g., Methanol25e.g., Shake-Flask
e.g., Acetone25e.g., Shake-Flask
e.g., Ethyl Acetate25e.g., Shake-Flask
e.g., Dichloromethane25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)25e.g., Shake-Flask
e.g., Acetonitrile25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the thermodynamic properties of a compound. The shake-flask method is a widely recognized and reliable technique for this purpose.[3]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Subsequently, separate the solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter that does not adsorb the solute.[7]

  • Sample Preparation for Analysis: Dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow A 1. Addition of Excess Solute to Solvent B 2. Equilibration (Shaking at Constant Temp) A->B Incubate C 3. Phase Separation (Centrifugation/Filtration) B->C Separate D 4. Dilution of Saturated Solution C->D Prepare for Analysis E 5. Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Analyze F 6. Solubility Calculation E->F Calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. The presented experimental protocol for the shake-flask method is a reliable approach for generating accurate and reproducible solubility data. The structured table and workflow diagram are intended to aid researchers in the systematic collection and presentation of this vital physicochemical parameter, thereby supporting further research and development of this compound and its derivatives.

References

Preliminary Bioactivity Screening of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a preliminary bioactivity screening of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a specific derivative of this versatile scaffold. Due to a lack of direct experimental data for this exact compound in the public domain, this report leverages data from closely related analogs and the broader imidazo[1,2-a]pyridine class to infer potential bioactivities and guide future research. The primary focus is on its potential antituberculosis, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols for in vitro evaluation and diagrams of key signaling pathways likely modulated by this class of compounds.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1][3] Marketed drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this core structure, highlighting its therapeutic potential.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide focuses on this compound, exploring its potential bioactivities based on the established pharmacology of its parent scaffold and closely related analogs.

Postulated Bioactivity Profile

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, this compound is preliminarily postulated to exhibit the following bioactivities:

  • Antituberculosis Activity: A structurally similar compound, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, has been reported to exhibit weak activity against Mycobacterium tuberculosis H37Rv.[1] This suggests that the core scaffold possesses antimycobacterial properties that may be retained in the 8-methyl-2-carboxylate derivative.

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[4][5][6] These pathways are crucial for cell proliferation, survival, and inflammation, and their inhibition is a key strategy in cancer therapy.

  • Anti-inflammatory Activity: The anti-inflammatory properties of imidazo[1,2-a]pyridines are well-documented and are often linked to the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[4][7]

Quantitative Data from Analog Studies

Direct quantitative bioactivity data for this compound is not currently available in published literature. However, data from closely related analogs provides valuable insights into its potential potency.

Table 1: Antituberculosis Activity of a Structurally Related Analog

CompoundTarget OrganismAssayActivity (MIC)Reference
ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay~65 µM[1]

Table 2: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineAssayActivity (IC50)Reference
IP-5HCC1937 (Breast Cancer)MTT Assay45 µM[8]
IP-6HCC1937 (Breast Cancer)MTT Assay47.7 µM[8]
MIAMDA-MB-231 (Breast Cancer)MTT Assay> 30 µM[9]
MIASKOV3 (Ovarian Cancer)MTT Assay> 40 µM[9]

Detailed Experimental Protocols

To facilitate the preliminary screening of this compound, the following detailed protocols for key in vitro assays are provided.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to determine the effect of the test compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Test compound

  • Cell line (e.g., MDA-MB-231 stimulated with a pro-inflammatory agent like LPS or TNF-α)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, with or without a pro-inflammatory stimulus. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizing Key Biological Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by imidazo[1,2-a]pyridine derivatives and the experimental workflows for their investigation.

Signaling Pathways

STAT3_NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IKK->NFkB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound Ethyl 8-methylimidazo [1,2-a]pyridine-2-carboxylate Compound->IKK Compound->STAT3

Caption: Postulated inhibition of the STAT3/NF-κB signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 8-methylimidazo [1,2-a]pyridine-2-carboxylate Compound->PI3K

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

WesternBlot_Workflow start Start treat Cell Treatment & Lysis start->treat quantify Protein Quantification treat->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Analysis detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on the imidazo[1,2-a]pyridine scaffold and its derivatives provides a strong foundation for postulating its potential as a bioactive compound. The preliminary antituberculosis activity of a close structural analog is a promising lead that warrants further investigation. The anticancer and anti-inflammatory potential, inferred from the broader class of compounds, suggests that this molecule may modulate key cellular signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Future research should focus on the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Initial screening should encompass a panel of cancer cell lines, pathogenic bacteria (including Mycobacterium tuberculosis), and assays to assess its anti-inflammatory properties. Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate its precise molecular targets and mode of action. This systematic approach will be crucial in determining the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in drugs with a wide range of biological activities, including anxiolytic, hypnotic, and anti-ulcer agents.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a cyclocondensation reaction between 2-amino-3-methylpyridine and ethyl bromopyruvate. This reaction is a common and effective method for the formation of the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-methylpyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the final product.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar imidazo[1,2-a]pyridine derivatives.[1][2][3]

Materials:

  • 2-amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.1 equivalents) followed by the dropwise addition of ethyl bromopyruvate (1.1 equivalents).

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is then partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

  • Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as hexane, to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes based on analogous syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 12-amino-3-methylpyridineN/A
Starting Material 2Ethyl bromopyruvate[1][2][3]
BaseSodium Bicarbonate (NaHCO₃)[1]
SolventEthanol[1][3]
Reaction TemperatureReflux[1]
Reaction TimeMonitored by TLC[1]
Expected Yield60-85%[1][2]
Purity>95% (after recrystallization)[4]
Molecular FormulaC₁₁H₁₂N₂O₂[4]
Molecular Weight204.23 g/mol [4]

Visualizations

Synthesis Workflow Diagram:

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound reagents 1. Reagent Mixing - 2-amino-3-methylpyridine - Ethyl bromopyruvate - NaHCO3 - Ethanol reaction 2. Reaction - Reflux - Monitor by TLC reagents->reaction workup 3. Work-up - Cool to RT - Evaporate solvent reaction->workup extraction 4. Extraction - Dichloromethane - Water workup->extraction drying 5. Drying - Anhydrous Na2SO4 extraction->drying purification 6. Purification - Recrystallization from Hexane drying->purification product Final Product This compound purification->product

Caption: Workflow for the synthesis of the target compound.

Reaction Scheme:

The chemical transformation is depicted in the following diagram.

Reaction_Scheme Reaction Scheme reactant1 2-amino-3-methylpyridine plus + reactant2 Ethyl bromopyruvate arrow -> NaHCO3, Ethanol, Reflux product This compound cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Overall chemical reaction for the synthesis.

References

One-Pot Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis is based on the well-established cyclization reaction between a substituted 2-aminopyridine and an α-haloketone. While a specific protocol for the 8-methyl isomer is not widely published, a reliable procedure can be adapted from the synthesis of the analogous Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. This method offers a straightforward and efficient route to the target compound, which is of significant interest for the development of novel therapeutic agents.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The functionalization of this scaffold allows for the fine-tuning of pharmacological properties, making the development of efficient synthetic routes to its derivatives a key focus in drug discovery. The title compound, this compound, serves as a crucial intermediate for the synthesis of a variety of potential therapeutic agents. The one-pot synthesis described herein provides a practical and accessible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of 3-methyl-2-aminopyridine with ethyl bromopyruvate in a suitable solvent. The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the reported synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[1]

Materials:

  • 3-Methyl-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-aminopyridine (1.0 eq).

  • Add absolute ethanol to dissolve the starting material.

  • To the stirred solution, add ethyl bromopyruvate (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add sodium bicarbonate (1.1 - 1.5 eq).

  • Stir the mixture for 30 minutes to neutralize the hydrobromic acid formed during the reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane or ethyl acetate/hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data based on analogous syntheses. The yield for the target compound is an estimate based on similar reactions.

CompoundStarting Material (eq)Reagent (eq)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate1.01.5Ethanol6Reflux52.6[1]
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate1.01.25Ethanol48083.3
This compound 1.0 1.25 (estimated) Ethanol 4-6 (estimated) Reflux ~50-80 (estimated)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

G start Start reactants 1. Mix 3-methyl-2-aminopyridine and ethyl bromopyruvate in ethanol start->reactants reflux 2. Heat to reflux (4-6 hours) reactants->reflux neutralize 3. Cool and add NaHCO3 reflux->neutralize evaporate 4. Remove solvent (rotary evaporator) neutralize->evaporate extract 5. Extraction with dichloromethane and water evaporate->extract dry 6. Dry organic phase (Na2SO4) extract->dry concentrate 7. Concentrate organic phase dry->concentrate purify 8. Recrystallization concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the one-pot synthesis.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations occurring during the synthesis.

G cluster_start Starting Materials start_A 3-Methyl-2-aminopyridine intermediate N-Alkylated Pyridinium Intermediate start_A->intermediate Nucleophilic Attack start_B Ethyl bromopyruvate start_B->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Deprotonation & Ring Closure product This compound cyclization->product

Caption: Logical flow of the reaction mechanism.

Conclusion

The described one-pot synthesis provides an efficient and practical method for obtaining this compound. By adapting a well-documented procedure for a closely related analog, researchers can reliably produce this valuable intermediate for further synthetic transformations in the pursuit of novel drug candidates. The straightforward nature of the reaction, coupled with readily available starting materials, makes this protocol highly applicable in both academic and industrial research settings. Further optimization of reaction conditions, such as screening different bases and solvents, could potentially lead to improved yields and reduced reaction times.

References

Unlocking the Therapeutic Potential of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a specific derivative of this versatile scaffold, holds significant promise for the development of novel therapeutics. This document provides an overview of its potential applications, supported by data from closely related analogs, and detailed experimental protocols to guide further research and drug discovery efforts.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its structural analogs points towards strong potential in several key therapeutic areas:

  • Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects across various cancer cell lines.[4] Analogs have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[5] For instance, derivatives have been designed as c-Met inhibitors and PI3Kα inhibitors, both of which are crucial targets in oncology.[6][7]

  • Antitubercular Activity: The imidazo[1,2-a]pyridine core is a validated pharmacophore for the development of potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][8] Several derivatives have shown impressive in vitro activity with low micromolar to nanomolar minimum inhibitory concentrations (MICs).[2][9]

  • Anti-inflammatory Activity: Various imidazo[1,2-a]pyridine derivatives have exhibited significant anti-inflammatory properties.[10] The mechanism of action for some analogs involves the modulation of key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, and the inhibition of enzymes like cyclooxygenase (COX).[11][12][13]

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established cyclization reaction. The following protocol is a general method adapted from the synthesis of similar imidazo[1,2-a]pyridine esters.

Reaction Scheme:

G General Synthesis Scheme reactant1 2-amino-3-methylpyridine product This compound reactant1->product Reflux, Ethanol reactant2 Ethyl bromopyruvate reactant2->product G MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Application Notes and Protocols for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine scaffold, a class of heterocyclic compounds recognized for their diverse and potent biological activities.[1][2] While specific data for this particular ester as a chemical probe is limited in publicly available literature, the imidazo[1,2-a]pyridine core is a well-established pharmacophore in drug discovery and chemical biology.[3] Derivatives of this scaffold have been identified as inhibitors of various enzymes and modulators of key signaling pathways, exhibiting anti-inflammatory, anti-cancer, and anti-microbial properties.[1][4]

These application notes provide a comprehensive overview of the potential uses of this compound as a chemical probe, based on the activities of structurally related imidazo[1,2-a]pyridine derivatives. The provided protocols are generalized from standard methodologies and should be adapted and optimized for specific experimental setups.

Potential Biological Targets and Signaling Pathways

Based on studies of analogous compounds, this compound may be investigated as a modulator of the following targets and pathways:

  • PI3K/Akt/mTOR Pathway: Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, a key enzyme in this critical cancer cell survival pathway.[5]

  • STAT3/NF-κB Signaling: The STAT3 and NF-κB signaling cascades are central to inflammatory responses and cancer progression. A closely related 8-methyl-imidazo[1,2-a]pyridine derivative has been shown to suppress these pathways.[6]

  • Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a key strategy for anti-inflammatory therapies. Novel imidazo[1,2-a]pyridine derivatives have demonstrated potent and selective COX-2 inhibition.[7]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imidazo[1,2-a]pyridines have been identified as inhibitors of PDGFR, a receptor tyrosine kinase involved in angiogenesis and tumor growth.[8]

  • Antimicrobial Targets: The imidazo[1,2-a]pyridine scaffold is a foundation for developing novel antituberculosis agents that target various essential mycobacterial enzymes.[2]

Data Presentation

The following table summarizes quantitative data for representative imidazo[1,2-a]pyridine derivatives, showcasing the potential potency of this chemical class.

Compound ID/ReferenceTargetAssay TypeIC50 (nM)Cell Line/System
Compound 35 [5]PI3KαEnzymatic Assay150-
Compound 6f [7]COX-2In vitro Inhibition Assay70-
Compound 11 [8]PDGFRβCellular Assay<100-
2-ethyl-6-chloro imidazo[1,2-a]pyridine [2]M. tuberculosis (extracellular)Whole-cell Assay (MIC80)0.9-
2-ethyl-6-chloro imidazo[1,2-a]pyridine [2]M. tuberculosis (intracellular)Whole-cell Assay (MIC80)0.45-

Mandatory Visualizations

Signaling Pathway Diagram

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation IKK IKK Complex Cytokine_Receptor->IKK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Target_Genes Target Gene Expression (e.g., COX-2, iNOS) pSTAT3_n->Target_Genes Transcription NFkB_n->Target_Genes Transcription Probe This compound (Potential Inhibitor) Probe->pSTAT3 Inhibition Probe->NFkB Inhibition

Caption: Potential inhibition of STAT3 and NF-κB signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Stock Prepare Stock Solution of This compound in DMSO Kinase Kinase Inhibition Assay (e.g., PI3Kα, PDGFR) Stock->Kinase COX COX-2 Inhibition Assay Stock->COX Treatment Treat cells with varying concentrations of the probe Stock->Treatment IC50 Calculate IC50 values Kinase->IC50 COX->IC50 Culture Culture Cancer Cell Lines (e.g., MDA-MB-231, SKOV3) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Western Western Blot for Signaling Proteins (p-STAT3, p-Akt, etc.) Treatment->Western qPCR RT-qPCR for Target Gene Expression (COX-2, iNOS) Treatment->qPCR Viability->IC50 Stats Statistical Analysis Western->Stats qPCR->Stats

Caption: General experimental workflow for probe characterization.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase (e.g., PI3Kα, PDGFR).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentrations should typically range from 10 µM to 0.1 nM. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of kinase and substrate mix.

    • 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, or as recommended for the specific kinase.

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Incubate as recommended by the kit manufacturer and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the chemical probe on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 100 µM to 0.1 µM) in complete medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of the chemical probe on the phosphorylation status of key signaling proteins like STAT3 and Akt.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the chemical probe for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer

The information provided in these application notes is based on the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives. The specific activities and optimal experimental conditions for this compound may vary and should be determined empirically.

References

Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals. This document provides detailed experimental procedures for several common and efficient methods for the synthesis of imidazo[1,2-a]pyridines, accompanied by quantitative data and visual workflows to facilitate understanding and replication.

Comparative Overview of Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, each with its own set of advantages concerning reaction conditions, substrate scope, and environmental impact. The following table summarizes key quantitative data from representative synthetic protocols.

MethodStarting MaterialsCatalyst/ReagentsSolventTimeTemp.Yield (%)Ref.
Microwave-Assisted (Catalyst-Free)Substituted 2-aminonicotinic acid, ChloroacetaldehydeNoneWater30 min-92-95%[1]
Microwave-Assisted (One-Pot)Aromatic ketones, N-bromosuccinimide, 2-aminopyridinesLemon juice (natural acid catalyst)Lemon juice-85°CHigh[2]
Groebke-Blackburn-Bienaymé (MCR)Aldehyde, 2-aminopyridine, Isocyanidep-Toluenesulfonic acid or Ammonium chlorideMethanol-RT58-69%[3]
A³ Coupling (Domino Reaction)2-aminopyridine, Aldehyde, Terminal alkyneCu(II)-ascorbate (in situ from CuSO₄/Sodium ascorbate)Aqueous SDS--Good[4][5]
Ullmann-Type C-N Coupling2-(2-bromophenyl)imidazo[1,2-a]pyridine, AzolesCuI, K₂CO₃DMF-150°C65-96%[6]
Conventional Heating (Catalyst-Free)2-aminopyridine, α-bromoketonesNoneEthanol6 hReflux45%[7]

Experimental Protocols

Detailed methodologies for the synthesis of imidazo[1,2-a]pyridines are provided below, covering a range of techniques from green, microwave-assisted methods to classical condensation reactions.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol describes an environmentally benign and efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation in water as a green solvent.[1]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

Procedure:

  • In a microwave-safe vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture for 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration or extraction, depending on its physical properties.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot Microwave-Assisted Synthesis using Lemon Juice

This method outlines a simple and highly efficient one-pot procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones using lemon juice as a natural acid catalyst and solvent under microwave irradiation.[2]

Materials:

  • Aromatic ketone (e.g., acetophenone) (5 mmol)

  • N-bromosuccinimide (NBS) (5 mmol)

  • 2-aminopyridine (5 mmol)

  • Lemon juice (10 mL)

Procedure:

  • In a microwave-safe vessel, mix the aromatic ketone (5 mmol) and N-bromosuccinimide (5 mmol) in lemon juice (10 mL).

  • Irradiate the mixture in a microwave reactor at 400W and 85°C until the formation of the α-bromoketone is complete (monitor by TLC).

  • To the same reaction mixture, add 2-aminopyridine (5 mmol).

  • Continue the microwave irradiation under the same conditions until the reaction is complete.

  • Pour the reaction mass into ice-cold water.

  • Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This protocol details a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines functionalized with azides via the GBB three-component reaction under mild conditions.[3]

Materials:

  • 2-Azidobenzaldehyde (1 equiv.)

  • 2-Aminopyridine (1 equiv.)

  • tert-Butyl isocyanide (1 equiv.)

  • Ammonium chloride (catalyst)

  • Methanol (solvent)

Procedure:

  • To a solution of 2-azidobenzaldehyde and 2-aminopyridine in methanol, add the tert-butyl isocyanide.

  • Add a catalytic amount of ammonium chloride to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product can be isolated by standard work-up procedures, followed by purification by column chromatography.

Protocol 4: Copper-Catalyzed A³-Coupling in Aqueous Micellar Media

This protocol describes an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives by a domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium.[4][5]

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Sodium dodecyl sulfate (SDS)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium dodecyl sulfate (SDS).

  • In a reaction vessel, combine 2-aminopyridine, the aldehyde, and the terminal alkyne in the aqueous SDS solution.

  • Add copper(II) sulfate and sodium ascorbate to the mixture to generate the active Cu(II)/Cu(I) catalyst in situ.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete.

  • Extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general reaction schemes and workflows for the synthesis of imidazo[1,2-a]pyridines.

G cluster_main General Synthesis of Imidazo[1,2-a]pyridine Aminopyridine 2-Aminopyridine Reaction Cyclocondensation Aminopyridine->Reaction Carbonyl α-Haloketone or equivalent Carbonyl->Reaction Product Imidazo[1,2-a]pyridine Reaction->Product

Caption: General reaction scheme for imidazo[1,2-a]pyridine synthesis.

G cluster_workflow Workflow for Microwave-Assisted Synthesis Start Mix Reactants in Water Microwave Microwave Irradiation (30 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Isolate Product (Filtration/Extraction) Cooling->Isolation Purification Purify (Recrystallization/Chromatography) Isolation->Purification

Caption: Experimental workflow for microwave-assisted synthesis.

G cluster_mcr Workflow for Groebke-Blackburn-Bienaymé Reaction Reactants Combine Aldehyde, 2-Aminopyridine, and Isocyanide in Solvent Catalyst Add Catalyst (e.g., NH4Cl) Reactants->Catalyst Stirring Stir at Room Temperature Catalyst->Stirring Workup Standard Work-up Stirring->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for a typical multicomponent reaction.

References

Application Notes and Protocols for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and its analogs in drug discovery, based on the reported biological activities of the imidazo[1,2-a]pyridine scaffold. While specific data for this compound is limited in the public domain, the information presented here is derived from closely related derivatives and provides a foundational guide for research and development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, antitubercular, anti-inflammatory, and antiviral agents.[1][2] this compound belongs to this versatile class of molecules and is a subject of interest for the development of novel therapeutics.

Potential Therapeutic Areas

Based on the activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[3][4]

  • Infectious Diseases: Notably, this class of compounds has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[5][6]

  • Inflammation: Certain derivatives have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[7]

Quantitative Data Summary

The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives, which can serve as a reference for predicting the potential efficacy of this compound.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[3][4]
IP-6HCC1937 (Breast Cancer)47.7[3][4]
IP-7HCC1937 (Breast Cancer)79.6[3][4]
Compound 16HT-29 (Colon Cancer)12.98 ± 0.40[8]
Compound 16B16F10 (Melanoma)27.54 ± 1.26[8]
Compound 18MCF-7 (Breast Cancer)9.60 ± 3.09[8]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006 (MIC90)[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv0.069–0.174 (MIC90)[5]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesM. tuberculosis H37Rv4.53 (MIC90)[5]
Imidazo[1,2-a]pyridine inhibitors (1-4)M. tuberculosis0.03 to 5[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[2][9]

Materials:

  • 2-amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 2-amino-3-methylpyridine Ethyl bromopyruvate NaHCO3 Ethanol Reflux Reflux for 6-12h Reactants->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Cooling Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Drying with MgSO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol describes the determination of the cytotoxic effects of the compound on cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., HCC1937, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Antitubercular Activity - Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.[10]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well plates

  • This compound (dissolved in DMSO)

Procedure:

  • In a 96-well plate, prepare serial dilutions of the test compound in Middlebrook 7H9 broth.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Mechanism of Action & Signaling Pathways

Studies on analogous imidazo[1,2-a]pyridine derivatives suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[3][11] Inhibition of this pathway leads to decreased cell proliferation and survival.

G Inhibition of PI3K/AKT/mTOR Pathway Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis

Imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often characterized by the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[7][12]

G Induction of Apoptosis Compound Imidazo[1,2-a]pyridine Derivative Bax Pro-apoptotic (e.g., Bax) Compound->Bax Upregulates Bcl2 Anti-apoptotic (e.g., Bcl-2) Compound->Bcl2 Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of apoptosis induction by imidazo[1,2-a]pyridine derivatives.

Antitubercular Mechanism of Action

The antitubercular activity of some imidazo[1,2-a]pyridines has been linked to the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis.[6]

G Antitubercular Mechanism Compound Imidazo[1,2-a]pyridine Derivative QcrB QcrB (Cytochrome bc1 complex) Compound->QcrB ETC Electron Transport Chain QcrB->ETC Inhibits ATP_Synth ATP Synthesis ETC->ATP_Synth Mtb_Death Mycobacterial Cell Death ATP_Synth->Mtb_Death

Caption: Inhibition of M. tuberculosis QcrB by imidazo[1,2-a]pyridine derivatives.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are general guidelines and may require optimization for specific experimental conditions. The biological activities and mechanisms of action described are based on studies of imidazo[1,2-a]pyridine derivatives and may not be directly applicable to this compound. Further investigation is required to fully characterize the pharmacological profile of this specific compound.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the scalable synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This protocol is optimized for high yield and purity, making it suitable for laboratory-scale and pilot-plant-scale production.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a crucial building block for the synthesis of novel therapeutic agents. The protocol outlined herein describes a robust and scalable method for its preparation, focusing on operational simplicity and efficiency. The primary synthetic strategy involves the reaction of 3-methyl-2-aminopyridine with ethyl bromopyruvate.[1][2]

Reaction Scheme

The synthesis proceeds via the following reaction:

3-methyl-2-aminopyridine + Ethyl bromopyruvate → this compound

This reaction is a classic example of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
3-Methyl-2-aminopyridine≥98%Commercially Available
Ethyl bromopyruvate~90% (technical grade)Commercially AvailableStabilized with CaCO₃
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Saturated sodium bicarbonate solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography

3.2. Equipment

  • Round-bottom flasks (appropriate sizes for the intended scale)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Balance

  • pH paper or pH meter

3.3. Synthetic Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-aminopyridine (1.0 eq).

  • Dissolution: Add anhydrous ethanol to the flask (approximately 10 mL per gram of 3-methyl-2-aminopyridine). Stir the mixture until the starting material is completely dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (1.1 eq) to the solution at room temperature. The addition should be done dropwise over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 8.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Small-Scale Synthesis

ParameterValue
Starting Materials
3-Methyl-2-aminopyridine5.00 g (46.2 mmol, 1.0 eq)
Ethyl bromopyruvate9.98 g (51.2 mmol, 1.1 eq)
Anhydrous Ethanol50 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time5 hours
Product
Product NameThis compound
AppearanceOff-white to pale yellow solid
Yield7.55 g
Yield (%)80%
Purity (by ¹H NMR)>98%

Visualization of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3-methyl-2-aminopyridine in Ethanol start->dissolve add_reagent Add Ethyl Bromopyruvate dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dissolve_residue Dissolve Residue in Ethyl Acetate concentrate->dissolve_residue neutralize Neutralize with Sat. NaHCO₃ (pH ~8) dissolve_residue->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle ethyl bromopyruvate with extreme care as it is a lachrymator and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanol is flammable. Ensure that the heating source is free of sparks and open flames.

  • The reaction generates hydrobromic acid, which is corrosive. Neutralize it carefully with sodium bicarbonate.

Characterization

The structure and purity of the final product can be confirmed by standard analytical techniques such as:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and assess purity.

  • ¹³C NMR: To further confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To check for purity.

Scalability Considerations

This protocol has been found to be scalable. When scaling up, the following points should be considered:

  • Heat Management: The initial addition of ethyl bromopyruvate can be exothermic. For larger scales, consider using a dropping funnel and an ice bath to control the temperature during the addition.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the neutralization step.

  • Extraction: Use appropriately sized separatory funnels or other liquid-liquid extraction equipment for larger volumes.

  • Purification: For large-scale purification, a larger chromatography column or alternative purification methods such as recrystallization should be explored to optimize for throughput and solvent usage.

References

Application Notes & Protocols for the Characterization of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1][2] The protocols outlined below are foundational for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in drug discovery and development.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
8.10s
7.95d
7.40s
6.85d
4.40q
2.65s
1.40t

Note: Predicted data is based on analysis of structurally similar compounds.[3][4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Record 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm.

    • Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.

Table 2: Predicted Mass Spectrometry Data

Technique Ionization Mode Parameter Predicted Value
HRMSESI+[M+H]⁺205.0972
LRMSEIM⁺204.09

Note: The molecular formula of this compound is C₁₁H₁₂N₂O₂. The predicted values are based on this formula.[5]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, for accurate mass measurements.

  • ESI-HRMS Acquisition:

    • Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the theoretical mass calculated for C₁₁H₁₃N₂O₂⁺.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1640StrongC=N stretch
~1520MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)

Note: Predicted data is based on analysis of structurally similar compounds.[3][6][7]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Accumulate 16-32 scans for a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

HPLC is a powerful technique for determining the purity of the compound and for quantitative analysis. A reverse-phase method is typically suitable for imidazo[1,2-a]pyridine derivatives.[8]

Table 4: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and run the gradient method.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the main component. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Visualized Workflows

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and the logical relationship between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Report Characterized Compound Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for compound characterization.

G cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR MS MS Compound->MS FTIR FT-IR Compound->FTIR HPLC HPLC Compound->HPLC Connectivity Atom Connectivity & Environment NMR->Connectivity Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Functional_Groups Functional Groups FTIR->Functional_Groups Purity Purity & Quantity HPLC->Purity

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3] The functionalization of the imidazo[1,2-a]pyridine ring system is a key strategy for the development of novel drug candidates with improved potency and selectivity. This document provides detailed application notes and experimental protocols for several key functionalization reactions, along with quantitative data on the biological activity of selected derivatives.

I. Key Functionalization Strategies

The imidazo[1,2-a]pyridine ring is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution. Other positions, such as C2, C5, C6, C7, and C8, can also be functionalized through various methods.[4] This section outlines some of the most versatile and widely employed functionalization strategies.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to rapidly assemble complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][5]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials.[6] Photocatalysis, in particular, has enabled a variety of C-H functionalization reactions under mild conditions.[7][8]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are effective for introducing aryl and heteroaryl substituents at various positions of the imidazo[1,2-a]pyridine ring.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for key functionalization reactions.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for 3-Aminoimidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[2][5]

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH4Cl) (20 mol%)

  • Ethanol (EtOH)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (0.20 equiv).

  • Add ethanol to dissolve the reagents (to a concentration of approximately 1 M).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture with microwaves at 60 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Experimental Workflow for GBB Reaction

GBB_Workflow reagents Combine Reactants: - 2-Aminopyridine - Aldehyde - Isocyanide - NH4Cl in EtOH mw_reaction Microwave Irradiation (60 °C, 30 min) reagents->mw_reaction Step 1-4 workup Work-up: - Cool to RT - Remove Solvent mw_reaction->workup Step 5-7 purification Purification: Flash Column Chromatography workup->purification Step 8 product 3-Aminoimidazo[1,2-a]pyridine purification->product

Caption: Workflow for the GBB three-component reaction.

Protocol 2: Visible Light-Induced C3-Sulfonylation of Imidazo[1,2-a]pyridines

This protocol provides a general method for the C3-sulfonylation of imidazo[1,2-a]pyridines using a photocatalyst.[8]

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Sodium sulfinate (2.0 equiv)

  • Rose Bengal (photocatalyst, 2 mol%)

  • Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Schlenk tube

  • Blue LEDs

  • Magnetic stirrer

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine derivative (1.0 equiv), sodium sulfinate (2.0 equiv), Rose Bengal (0.02 equiv), and ammonium persulfate (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed acetonitrile via syringe.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-sulfonylated imidazo[1,2-a]pyridine.

Protocol 3: Copper-Catalyzed C3-Alkylation of Imidazo[1,2-a]pyridines

This protocol outlines a general procedure for the copper-catalyzed C3-alkylation of imidazo[1,2-a]pyridines with nitroolefins.[9]

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Dimethylformamide (DMF)

  • Reaction vial

  • Magnetic stirrer

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the imidazo[1,2-a]pyridine derivative (1.0 equiv), nitroolefin (1.2 equiv), and CuBr (0.1 equiv).

  • Add DMF as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3-alkylated product.

III. Quantitative Data

The functionalization of the imidazo[1,2-a]pyridine ring system has led to the discovery of numerous compounds with potent biological activities, particularly in the area of oncology. The following tables summarize the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of 3-Aminoimidazo[1,2-a]pyridine Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
12b 4-aminophenyltert-butylaminoHep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
12f 4-methoxyphenyltert-butylaminoHep-215[10]
HepG214[10]
MCF-712[10]
A37513[10]
IP-5 --HCC193745[11][12]
IP-6 --HCC193747.7[11][12]
3d --MCF-743.4[13]
MDA-MB-23135.9[13]
4d --MCF-739.0[13]
MDA-MB-23135.1[13]

Table 2: Reaction Yields for Selected Functionalization Reactions

Reaction TypeImidazo[1,2-a]pyridine SubstrateReagent(s)Yield (%)Reference
GBB Multicomponent2-Aminopyridine, 2-azidobenzaldehyde, tert-butyl isocyanideNH4Cl89[5]
Visible-light C3-Sulfonylation2-Phenylimidazo[1,2-a]pyridineSodium p-toluenesulfinate85[8]
Copper-catalyzed C3-AlkylationImidazo[1,2-a]pyridine(E)-β-Nitrostyrene90[9]
Photocatalytic C3-Nitrosylation2-Phenylimidazo[1,2-a]pyridinetert-Butyl nitrite95[14][15]

IV. Signaling Pathway Diagrams

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[16][17][18] Certain imidazo[1,2-a]pyridine derivatives act as dual PI3K/mTOR inhibitors.[11][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibition of inhibitor PTEN PTEN PTEN->PIP3 Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer.[19][20] Aberrant activation of these pathways can lead to increased cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways.[3][21][22]

STAT3_NFkB_Pathway cluster_membrane_stat Cell Membrane cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 GeneExpression Gene Expression: - Proliferation - Survival (Bcl-2) - Inflammation (COX-2, iNOS) pSTAT3->GeneExpression Transcription NFkB_IkB NF-κB / IκB (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation NFkB->GeneExpression Transcription IKK IKK IKK->NFkB_IkB Phosphorylates IκB Imidazopyridine_stat Imidazo[1,2-a]pyridine Derivative Imidazopyridine_stat->pSTAT3 Inhibition Imidazopyridine_stat->NFkB Inhibition SHP1 SHP-1 Imidazopyridine_stat->SHP1 Upregulation SHP1->pSTAT3 Dephosphorylation

Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.

References

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents. The presence of the methyl group at the 8-position and the ethyl ester at the 2-position provides specific steric and electronic properties that can be strategically utilized in the design and synthesis of novel drug candidates and other functional organic materials. This document provides detailed application notes and experimental protocols for the synthesis and further functionalization of this important synthetic building block.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Number 67625-40-5[1][2]
Appearance Expected to be a solid
Purity >95% (as commercially available)[1][2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation reaction of 3-methyl-2-aminopyridine with an ethyl bromopyruvate derivative. This reaction follows a well-established mechanism for the formation of the imidazo[1,2-a]pyridine ring system.

Reaction Scheme:

Figure 1: General synthesis scheme.

Experimental Protocol:

This protocol is adapted from the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[3][4][5]

Materials:

  • 3-Methyl-2-aminopyridine

  • Ethyl 3-bromo-2-oxopropionate (Ethyl bromopyruvate)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or an organic base (e.g., triethylamine)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropionate (1.1 eq) and sodium bicarbonate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield: Yields for analogous reactions typically range from moderate to good (50-80%), depending on the specific substrates and reaction conditions.

Characterization Data (Predicted)

While a specific experimental report with full characterization data for the title compound was not found in the literature search, the following are predicted spectral data based on analogous compounds:

Technique Expected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the pyridine ring, and distinct aromatic protons of the imidazo[1,2-a]pyridine core.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the fused ring system.
Mass Spec (HRMS) Calculated m/z for C₁₁H₁₃N₂O₂⁺ [M+H]⁺: 205.0977.
FT-IR (cm⁻¹) Characteristic peaks for C=O stretching (ester), C-O stretching, C=N and C=C stretching of the aromatic rings, and C-H stretching.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through modifications at the ester functionality.

1. Hydrolysis to Carboxylic Acid:

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides, a common functional group in many pharmaceutical agents.

Hydrolysis Ester Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate Acid 8-Methylimidazo[1,2-a] pyridine-2-carboxylic acid Ester->Acid LiOH or NaOH EtOH/H₂O, rt or heat

Figure 2: Hydrolysis of the ethyl ester.

2. Amide Coupling:

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).[6][7][8]

Amide_Coupling Acid 8-Methylimidazo[1,2-a] pyridine-2-carboxylic acid Amide 8-Methylimidazo[1,2-a] pyridine-2-carboxamide Derivative Acid->Amide + Amine R-NH₂ Amine->Amide Coupling_Reagents HATU, DIPEA DMF, rt Amide->Coupling_Reagents

Figure 3: Amide bond formation workflow.

Potential Therapeutic Targets:

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown activity against a range of biological targets. The 8-methyl substitution can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Potential applications of derivatives synthesized from this intermediate include:

  • Antitubercular Agents: Imidazo[1,2-a]pyridine-carboxamides are a known class of potent antitubercular agents.[7]

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core is present in inhibitors of various kinases, which are important targets in oncology.

  • Central Nervous System (CNS) Agents: Some imidazo[1,2-a]pyridine derivatives have shown activity as anxiolytics and hypnotics.[3]

Safety Information

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new therapeutic agents. The straightforward synthetic protocol and the potential for diverse functionalization at the ester group make it an attractive building block for medicinal chemists and researchers in drug discovery. The protocols and information provided herein serve as a comprehensive guide for its synthesis and application in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my reaction consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors. The primary reaction involves the condensation of 3-methyl-2-aminopyridine with ethyl bromopyruvate. Incomplete reaction, side product formation, or suboptimal reaction conditions are common culprits.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the self-condensation of ethyl bromopyruvate. To minimize this, ensure slow addition of the pyruvate to the reaction mixture.

  • Suboptimal Reaction Conditions: The choice of solvent and base can have a significant impact on the yield. While various solvents can be used, ethanol is a common choice. The reaction is typically carried out under reflux conditions. The use of a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often employed to neutralize the hydrogen bromide formed during the reaction.[1]

Question 2: I am observing a significant amount of dark, tar-like impurities in my crude product. What could be the cause and how can I prevent it?

Answer: The formation of dark, tar-like impurities is often due to the decomposition of starting materials or the product under harsh reaction conditions.

  • Reaction Temperature: While reflux is necessary, excessive heat or prolonged reaction times can lead to degradation. Monitor the reaction temperature closely and avoid unnecessarily long heating periods.

  • Purity of Starting Materials: Impurities in the 3-methyl-2-aminopyridine or ethyl bromopyruvate can contribute to the formation of colored byproducts. Ensure the purity of your starting materials before commencing the reaction.

  • Purification: If tar-like impurities are present, purification can be challenging. Trituration of the crude solid with a suitable solvent like cold acetone or diethyl ether can help in removing some of these impurities.[2] For more persistent impurities, column chromatography on silica gel is recommended.

Question 3: My purified product shows the correct mass by MS, but the NMR spectrum is complex, suggesting the presence of isomers. What could be the issue?

Answer: While the formation of constitutional isomers is less likely in this specific reaction if the correct starting materials are used, the presence of regioisomers can occur if the starting 2-aminopyridine is substituted in a way that allows for cyclization at different positions. However, for 3-methyl-2-aminopyridine, cyclization is expected to be highly regioselective.

A more likely reason for a complex NMR spectrum could be the presence of rotational isomers (rotamers) around the ester group at room temperature, leading to broadened or multiple peaks for certain protons. Running the NMR at an elevated temperature can often coalesce these peaks into a single, sharper signal. Another possibility is the presence of residual solvent or impurities that were not removed during purification.

Frequently Asked Questions (FAQs)

What is the general synthetic route for this compound?

The most common and direct route is the condensation reaction between 3-methyl-2-aminopyridine and ethyl bromopyruvate. This reaction, a type of Hantzsch pyridine synthesis variation, involves the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine onto the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.

What are the key reaction parameters to control for a successful synthesis?

The key parameters to control are:

  • Stoichiometry of Reactants: A slight excess of ethyl bromopyruvate is sometimes used, but a 1:1 to 1:1.2 ratio of 3-methyl-2-aminopyridine to ethyl bromopyruvate is a good starting point.

  • Reaction Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate.

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitoring the reaction progress by TLC is crucial to determine the optimal time for quenching the reaction.

  • Choice of Solvent: Ethanol is a commonly used solvent for this reaction.[1] Other polar aprotic solvents like DMF have also been reported for similar syntheses.[2]

  • Presence and Type of Base: While the reaction can proceed without a base, the addition of a mild inorganic base like potassium carbonate or sodium bicarbonate can improve the yield by neutralizing the HBr byproduct.

What is the expected yield for this synthesis?

The yield can vary depending on the specific conditions and scale of the reaction. Based on similar syntheses of substituted imidazo[1,2-a]pyridines, yields can range from moderate to good. For instance, the synthesis of the analogous ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate has been reported with a yield of approximately 52.6%.[1] Optimization of the reaction conditions as described in the troubleshooting guide can help in maximizing the yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for Structurally Similar Imidazo[1,2-a]pyridine Syntheses

ProductStarting AmineReagentSolventBaseYieldReference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate6-Methyl-pyridin-2-ylamineEthyl 3-bromo-2-oxopropionateEthanolKHCO₃52.6%[1]
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate2-amino-3-bromo-5-methylpyridineEthyl 3-bromopyruvateNot specifiedNot specified83.3%[2]
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate2-aminopyridin-3-olEthyl bromopyruvateTHFNone38%[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-aminopyridine (1.0 equivalent) and ethanol to create a solution or suspension.

  • Reagent Addition: Slowly add ethyl bromopyruvate (1.0-1.2 equivalents) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, the solvent is typically removed under reduced pressure.

  • Neutralization: The crude residue is then suspended in water or a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: The aqueous suspension is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 3-methyl-2-aminopyridine 3-methyl-2-aminopyridine Condensation Condensation 3-methyl-2-aminopyridine->Condensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration This compound This compound Dehydration->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Slow Reagent Addition Slow Reagent Addition Side Reactions->Slow Reagent Addition Optimize Solvent/Base Optimize Solvent/Base Suboptimal Conditions->Optimize Solvent/Base

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships cluster_parameters Reaction Parameters Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Time Time->Yield Time->Purity Solvent Solvent Solvent->Yield Base Base Base->Yield Purity of Reagents Purity of Reagents Purity of Reagents->Yield Purity of Reagents->Purity

Caption: Relationship between reaction parameters and product yield/purity.

References

Technical Support Center: Purification of Crude Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Problem 1: Low yield of the purified product.

Possible Cause Suggested Solution
Incomplete reaction: The synthesis of the target compound did not go to completion, leaving a significant amount of starting material.Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
Product loss during extraction: The product may be partially soluble in the aqueous phase during workup.Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers to maximize product recovery.
Decomposition on silica gel: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina.
Improper solvent selection for recrystallization: The chosen solvent may be too good or too poor, leading to either no crystal formation or the product "oiling out".Test a range of solvents and solvent mixtures on a small scale to find the ideal system where the compound is sparingly soluble at room temperature but fully soluble when heated.
Co-elution with impurities: An impurity with a similar polarity to the product may be co-eluting during column chromatography.Optimize the eluent system for column chromatography by testing various solvent ratios to achieve better separation on a TLC plate first. A shallower gradient or isocratic elution might be necessary.

Problem 2: The purified product is still impure as indicated by analytical techniques (e.g., NMR, LC-MS).

Possible Cause Suggested Solution
Inadequate separation during column chromatography: The polarity difference between the product and impurities may be insufficient for complete separation.Try a longer column, a finer mesh silica gel, or a different solvent system. A two-step purification involving both column chromatography and recrystallization might be necessary.
Presence of a persistent, closely-related impurity: A common impurity could be an isomer or a reaction byproduct with very similar physical properties.Consider derivatization of the impurity to alter its polarity, followed by another purification step. Alternatively, preparative HPLC could be employed for difficult separations.
Contamination from solvents or glassware: Impurities can be introduced from the purification setup itself.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for all purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted 3-methyl-2-aminopyridine, excess ethyl bromopyruvate, and potential side-products from polymerization or alternative cyclization pathways.

Q2: What is a good starting solvent system for column chromatography?

A2: Based on procedures for similar imidazo[1,2-a]pyridine derivatives, a good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

Q3: My compound streaks on the TLC plate. What can I do?

A3: Streaking on a TLC plate can be due to several factors:

  • Overloading the sample: Apply a smaller, more dilute spot.

  • The compound is highly polar: Add a small amount of a more polar solvent like methanol to your eluent.

  • The compound is acidic or basic: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. For imidazo[1,2-a]pyridines, which are basic, adding a small percentage of triethylamine is often beneficial.

Q4: How can I effectively remove the column chromatography solvent from my purified product?

A4: After pooling the fractions containing the pure product, the solvent can be removed using a rotary evaporator. To remove residual high-boiling solvents like DMF or DMSO, techniques like azeotropic distillation with toluene or high-vacuum drying may be necessary.

Q5: What are suitable recrystallization solvents for this compound?

A5: For analogous compounds, recrystallization has been successfully performed using solvents like ethanol or ethyl acetate.[2] A mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-solvent in which it is insoluble (like hexane or heptane) can also be effective.[3]

Experimental Protocols

The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for the specific purification of crude this compound.

Protocol 1: Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Small amount of triethylamine (optional)

  • Glass column, collection tubes, TLC plates, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane:ethyl acetate to find a solvent system that gives a good separation with the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Start eluting the column with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate, or ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Eluent/Solvent SystemTypical Ratios (v/v)
Column ChromatographySilica GelHexane:Ethyl Acetate9:1 to 1:1
Column ChromatographyAluminaDichloromethane:Methanol99:1 to 95:5
Recrystallization-Ethanol-
Recrystallization-Ethyl Acetate/HexaneVariable, add hexane until cloudy

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) tlc TLC Analysis (Determine optimal solvent system) synthesis->tlc column Column Chromatography (Silica gel, Hexane:EtOAc gradient) tlc->column fractions Collect & Analyze Fractions column->fractions pool Pool Pure Fractions fractions->pool evaporation1 Solvent Evaporation pool->evaporation1 recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) evaporation1->recrystallization Optional for higher purity analysis Purity Analysis (NMR, LC-MS) evaporation1->analysis If sufficiently pure filtration Filtration & Drying recrystallization->filtration filtration->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Impure Product After Initial Purification check_purity Assess Purity (TLC, NMR) start->check_purity is_separable Are impurities separable by TLC? check_purity->is_separable optimize_column Optimize Column Chromatography: - Change solvent system - Use longer column - Use finer silica is_separable->optimize_column Yes try_recrystallization Attempt Recrystallization: - Test various solvents - Use solvent/anti-solvent method is_separable->try_recrystallization No re_purify_column Re-purify by Column Chromatography optimize_column->re_purify_column pure_product Pure Product re_purify_column->pure_product is_crystalline Does it crystallize? try_recrystallization->is_crystalline collect_crystals Collect Crystals & Check Purity is_crystalline->collect_crystals Yes consider_prep_hplc Consider Preparative HPLC for difficult separations is_crystalline->consider_prep_hplc No collect_crystals->pure_product consider_prep_hplc->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to identify root causes and providing actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality starting materials: 2-amino-3-methylpyridine or ethyl bromopyruvate may be degraded or impure. 3. Incorrect stoichiometry: The molar ratio of reactants may be suboptimal. 4. Ineffective base: The base used to neutralize the HBr byproduct may not be strong enough or may be sterically hindered.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. 2. Reagent Purity: Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Use freshly opened or purified reagents. 3. Stoichiometry Optimization: A slight excess of ethyl bromopyruvate (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[1] 4. Base Selection: Use a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction.[1]
Formation of Multiple Products (Side Reactions) 1. Isomer Formation: If the starting aminopyridine has other nucleophilic sites, isomeric byproducts can form. 2. Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperatures), starting materials or the product may undergo self-condensation. 3. Formation of α-ketoamide: While more common in other synthetic routes, the reactive ester group could potentially undergo side reactions.[2] 4. Solvent-Related Byproducts: Certain solvents can participate in side reactions, especially at elevated temperatures.1. Regiocontrol: The reaction between a 2-aminopyridine and an α-haloketone is generally regioselective, leading to the imidazo[1,2-a]pyridine core. However, careful control of reaction conditions is crucial. 2. Temperature Control: Avoid excessive heating. Refluxing in a suitable solvent like ethanol is a common practice.[1] 3. Reaction Condition Optimization: Screen different solvents and bases to find the optimal conditions that favor the desired product. Protic solvents like ethanol are often used.[1][2] 4. Solvent Choice: Use an inert and appropriate solvent. Ethanol is a common choice for this type of reaction.[1]
Difficult Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Presence of closely related impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.1. Extraction Optimization: If the product is water-soluble, use continuous liquid-liquid extraction or salting out. 2. Purification Technique: Use column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method is a variation of the Tschitschibabin reaction. This involves the condensation of 2-amino-3-methylpyridine with ethyl bromopyruvate. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often in the presence of a mild base such as sodium bicarbonate to neutralize the hydrogen bromide byproduct.

Q2: I am observing a dark-colored reaction mixture. Is this normal?

A2: The formation of a colored reaction mixture, often ranging from yellow to dark brown, can be common in the synthesis of imidazo[1,2-a]pyridines, especially when heated. This can be due to the formation of minor, highly colored byproducts or some degradation of the starting materials. However, an excessively dark or tar-like mixture may indicate significant side reactions, possibly due to overly harsh conditions such as high temperatures.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and identify any impurities. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed with care, especially when heating, to avoid uncontrolled reactions. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous compounds.[1] Optimization may be required.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylpyridine (1.0 eq) and ethanol (10 mL per 1 g of aminopyridine).

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

  • Neutralization: The residue is then taken up in water and a saturated solution of sodium bicarbonate is added until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants 2-amino-3-methylpyridine 2-amino-3-methylpyridine Intermediate N-alkylated intermediate 2-amino-3-methylpyridine->Intermediate Nucleophilic Attack Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Side_Product_1 Incomplete Cyclization Intermediate->Side_Product_1 Decomposition Side_Product_2 Dimerization/Polymerization Product->Side_Product_2 Harsh Conditions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Synthesis Issue Encountered Problem_ID Identify the Problem (Low Yield, Impurities, etc.) Start->Problem_ID Check_Reagents Verify Starting Material Purity and Stoichiometry Problem_ID->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) Problem_ID->Check_Conditions Analyze_Byproducts Characterize Impurities (LC-MS, NMR) Problem_ID->Analyze_Byproducts Optimize Systematically Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Analyze_Byproducts->Optimize Purification Refine Purification Strategy Analyze_Byproducts->Purification Success Successful Synthesis Optimize->Success Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Catalyst Inactivity: The choice and condition of the catalyst are crucial. For instance, in copper-catalyzed reactions, the oxidation state and source of copper can significantly impact the outcome. Optimization experiments have shown CuBr to be highly effective in certain syntheses.[1] Ensure your catalyst is active and used in the appropriate amount. In some cases, a catalyst-free approach under microwave irradiation might be a viable alternative.[2]

    • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. For copper-catalyzed reactions of aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.

    • Incorrect Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction rate. Dimethylformamide (DMF) has been identified as a superior solvent in some copper-catalyzed syntheses.[1] If your reactants are not fully dissolved, or if the solvent is not suitable for the reaction conditions, this can lead to poor yields. Consider screening different solvents such as toluene, ethanol, or even aqueous micellar media, which has been shown to be effective in "green" synthetic routes.[3][4]

    • Atmosphere Control: Some reactions, particularly those involving copper catalysts, are sensitive to atmospheric conditions. The use of air as an oxidant has been successfully employed in a one-pot synthesis.[1] However, in other cases, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent catalyst deactivation or unwanted side reactions.

    • Substrate Reactivity: The electronic properties of your starting materials can significantly affect the reaction outcome. Electron-rich substrates tend to yield better results than electron-deficient ones in certain copper-catalyzed reactions.[1] Steric hindrance on the substrates can also negatively impact the yield.[1]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst - Activity - Loading - Type start->catalyst temperature Optimize Temperature - Screen a range - Avoid decomposition start->temperature solvent Evaluate Solvent - Solubility - Polarity - Boiling Point start->solvent atmosphere Control Atmosphere - Inert vs. Air - Degas solvent if needed start->atmosphere substrates Assess Substrates - Electronic effects - Steric hindrance - Purity start->substrates time Monitor Reaction Time - Use TLC/LC-MS - Ensure completion start->time solution Improved Yield catalyst->solution Resolved temperature->solution Resolved solvent->solution Resolved atmosphere->solution Resolved substrates->solution Resolved time->solution Resolved

Caption: A flowchart for troubleshooting low product yield.

2. Formation of Side Products

  • Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

    • Reaction Temperature: As with low yields, incorrect temperatures can promote side reactions. Carefully controlling and optimizing the reaction temperature can often minimize the formation of undesired byproducts.

    • Order of Reagent Addition: In multi-component reactions, such as the A3 coupling, the order of addition of reactants can be critical. For instance, the pre-formation of an imine or iminium ion intermediate is a key step.[5] Adding the reagents in a specific sequence can favor the desired reaction pathway.

    • Catalyst and Ligand Selection: The choice of catalyst and, if applicable, ligands can greatly influence the selectivity. For example, in copper-catalyzed A3 coupling reactions, the use of a Cu/SiO2 heterogeneous catalyst has been shown to be effective.[6] Different catalysts can have different selectivities for the desired product.

    • Purity of Starting Materials: Impurities in your starting materials can sometimes act as catalysts for side reactions or participate in undesired transformations. Ensure the purity of your reactants before starting the reaction.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

  • Answer: Several synthetic strategies are widely employed, including:

    • Condensation Reactions: A traditional and common approach involves the condensation of 2-aminopyridines with α-haloketones.[2][7]

    • Multi-component Reactions (MCRs): These reactions, such as the A3 coupling (aldehyde, alkyne, and amine), offer an efficient one-pot synthesis of highly substituted imidazo[1,2-a]pyridines.[5][6] The Groebke–Blackburn–Bienaymé reaction is another powerful MCR for this purpose.[8]

    • Copper-Catalyzed Reactions: Copper catalysts are frequently used for various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine core.[1][9]

    • Iodine-Catalyzed Reactions: Molecular iodine can be an effective catalyst, often under mild and environmentally friendly conditions.[10][11]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[2][8]

2. How do I choose the right catalyst for my reaction?

  • Answer: The choice of catalyst depends on the specific reaction type and substrates.

    • For A3 coupling reactions , copper salts like CuI, CuBr, and heterogeneous Cu/SiO2 are commonly used.[6]

    • For oxidative cyclizations , catalysts such as CuI or iodine can be effective.[10][12]

    • In some cases, catalyst-free conditions are possible, particularly with microwave assistance or by using highly reactive starting materials.[2][13]

    It is often necessary to screen a few catalysts to find the most effective one for your specific transformation.

3. What are the advantages of using a multi-component reaction (MCR) approach?

  • Answer: MCRs, like the A3 coupling, offer several advantages:

    • Atom Economy: MCRs are highly atom-economical as most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[5]

    • Efficiency: They are typically one-pot reactions, which reduces the number of synthetic steps and purification stages, saving time and resources.[5]

    • Molecular Diversity: MCRs allow for the rapid generation of a library of compounds by varying the different components, which is particularly useful in drug discovery.

Logical Relationship for Synthesis Method Selection

synthesis_selection start Goal: Synthesize Imidazo[1,2-a]pyridine complexity Desired Product Complexity start->complexity simple Simple Substitution complexity->simple Low highly_substituted Highly Substituted complexity->highly_substituted High method1 Condensation with α-haloketones simple->method1 method2 Multi-component Reaction (e.g., A3 Coupling) highly_substituted->method2 method3 Copper-catalyzed Cyclization highly_substituted->method3 considerations Further Considerations method1->considerations method2->considerations method3->considerations method4 Microwave-assisted Synthesis speed Reaction Speed considerations->speed green Green Chemistry considerations->green speed->method4 green->method2

Caption: A decision-making diagram for selecting a synthetic method.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)Toluene801245
2CuI (10)Toluene801265
3CuBr (10)Toluene801278
4CuBr (10)CH3CN801252
5CuBr (10)DMF801290
6CuBr (10)DMF601268
7CuBr (10)DMF1001285

Table 2: Screening of Conditions for a Microwave-Assisted Catalyst-Free Synthesis [2]

EntrySolventTemperature (°C)MethodTime (min)Yield (%)
1NeatRoom TempStirring1200
2Neat100Heating12030
3CH3CN100Microwave10Trace
4DMSO100Microwave10Trace
5H2O-IPA100Microwave1092

Experimental Protocols

Protocol 1: General Procedure for A³-Coupling to Substituted Imidazo[1,2-a]pyridines using a Heterogeneous Cu/SiO₂ Catalyst [6]

  • To a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the desired aldehyde (1.0 mmol), and the Cu/SiO₂ catalyst (10 mol%).

  • Add toluene (0.5 mL) as the solvent.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 48 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent under vacuum.

  • Purify the crude product by column chromatography using a mixture of hexanes, ethyl acetate, and triethylamine (84:10:4) as the eluent.

Protocol 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [10]

  • In a reaction vessel, combine 2-aminopyridine derivatives (1 mmol), the pertinent acetophenone (1 mmol), dimedone (1 mmol), and a catalytic amount of I₂ (20 mol%).

  • Add water as the solvent.

  • Irradiate the reaction mixture with ultrasound for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the product. The specific workup procedure may vary depending on the product's properties but typically involves extraction and purification by chromatography.

References

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine core?

A1: The most prevalent methods include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction, and various metal-catalyzed cross-coupling and cyclization reactions.[1][2][3][4][5][6][7][8] One-pot syntheses are also popular for their efficiency.[9][10][11]

Q2: My reaction yield is consistently low. What are the initial checks I should perform?

A2: For low yields, first verify the purity of your starting materials (2-aminopyridine and the carbonyl compound or equivalent). Ensure your reaction is conducted under an inert atmosphere if using air-sensitive reagents or catalysts. Re-evaluate your reaction conditions, including solvent, temperature, and reaction time, as these can significantly impact yield.[9][12] Finally, confirm that the chosen catalyst is active and used in the correct loading.

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A3: Regioselectivity issues, particularly in the functionalization of the imidazo[1,2-a]pyridine core, are common. The substitution pattern is highly dependent on the reaction conditions and the electronic properties of the substrates.[13] For instance, in many classical syntheses, the initial alkylation occurs at the endocyclic nitrogen of the 2-aminopyridine.[2] To improve regioselectivity, consider using directing groups on your starting materials or switching to a more selective synthetic methodology. A thorough understanding of the reaction mechanism is key to controlling the outcome.[13][14]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, significant efforts have been made to develop greener synthetic routes. These include the use of water as a solvent, catalyst-free conditions, and the application of ultrasound or microwave irradiation to reduce reaction times and energy consumption.[10][15][16][17] Copper-catalyzed reactions using air as a benign oxidant are also considered a green alternative.[9]

Q5: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A5: The electronic nature of the substituents on both the 2-aminopyridine and the coupling partner can have a profound effect on the reaction rate and yield. Generally, electron-rich 2-aminopyridines are more nucleophilic and may react faster. Conversely, electron-withdrawing groups on the carbonyl component can enhance its electrophilicity. The specific effect can vary depending on the reaction mechanism.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield

LowYield start Low/No Yield Observed reagent_check Check Starting Material Purity & Integrity start->reagent_check Start Here conditions_check Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK catalyst_check Evaluate Catalyst (Activity, Loading) conditions_check->catalyst_check Conditions Correct solvent_check Assess Solvent Choice (Purity, Suitability) catalyst_check->solvent_check Catalyst OK workup_check Review Work-up & Purification solvent_check->workup_check Solvent OK success Improved Yield workup_check->success Purification Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Starting Materials:

    • Purity: Use techniques like NMR or melting point to confirm the purity of your 2-aminopyridine and carbonyl compound. Impurities can inhibit catalysts or lead to side reactions.

    • Stability: Ensure your starting materials, especially α-haloketones, have not decomposed during storage.

  • Reaction Conditions:

    • Temperature: Small deviations from the optimal temperature can drastically affect yield. Calibrate your heating apparatus. Some reactions are highly sensitive to temperature.[9]

    • Atmosphere: If the reaction is oxygen or moisture sensitive, ensure you are using a properly dried solvent and maintaining an inert atmosphere (e.g., Nitrogen or Argon).

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times leading to decomposition can lower yields.

  • Catalyst and Reagents:

    • Catalyst Activity: If using a solid catalyst, ensure it hasn't been deactivated. For metal catalysts, the oxidation state is crucial.

    • Base: In reactions requiring a base, its strength and stoichiometry are critical. An incorrect base can lead to side reactions or incomplete deprotonation.

Problem 2: Poor Regioselectivity and Side Product Formation

The formation of undesired isomers or side products complicates purification and reduces the yield of the target molecule.

Key Considerations for Regioselectivity:

FactorPotential IssueRecommended Action
Reaction Mechanism The reaction may proceed through multiple competing pathways.Study the reaction mechanism to understand the factors governing regioselectivity. For example, the initial attack in the Tschitschibabin reaction occurs at the endocyclic nitrogen.[4]
Steric Hindrance Bulky substituents on the starting materials can favor the formation of one regioisomer over another.Modify the starting materials with appropriate protecting or directing groups to sterically favor the desired product.
Electronic Effects Electron-donating or withdrawing groups can influence the nucleophilicity/electrophilicity of different positions in the molecule.Choose starting materials with electronic properties that favor the formation of the desired regioisomer.
Solvent and Catalyst The choice of solvent and catalyst can influence the transition state energies of competing pathways.Screen different solvents and catalysts. For example, in copper-catalyzed reactions, the choice of ligand can significantly impact selectivity.
Problem 3: Difficult Purification

Purification of the final product can be challenging due to the presence of starting materials, side products, or catalyst residues.

Purification Troubleshooting:

IssuePossible CauseSuggested Solution
Product and Starting Material have Similar Polarity Incomplete reaction.Drive the reaction to completion by extending the reaction time or adding more of one reagent. If the issue persists, consider a different synthetic route.
Formation of Inseparable Side Products Non-selective reaction.Re-optimize the reaction conditions (temperature, catalyst, solvent) to minimize side product formation.
Contamination with Metal Catalyst Incomplete removal of the catalyst during work-up.Use a metal scavenger or perform an additional purification step like precipitation or treatment with a complexing agent.
Product is Unstable on Silica Gel The product may be degrading during column chromatography.Consider alternative purification methods such as recrystallization, preparative TLC, or reverse-phase chromatography.

Experimental Protocols

General Procedure for Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol is an example of an ultrasound-assisted, greener synthesis.[12]

Experimental Workflow

ExperimentalWorkflow A Mix Acetophenone Derivative & Iodine (20 mol%) in Water B Ultrasound Irradiation (30 min, Room Temp) A->B C Add 2-Aminopyridine & Dimedone B->C D Ultrasound Irradiation (30 min, Room Temp) C->D E Monitor by TLC D->E F Work-up & Purification E->F G Characterization (NMR, IR, MS) F->G

Caption: A typical experimental workflow for ultrasound-assisted synthesis.

Methodology:

  • A mixture of the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol%) in 4.0 mL of distilled water is irradiated using an ultrasound bath at room temperature for 30 minutes.[12]

  • Then, the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added to the mixture.[12]

  • The resulting mixture is again irradiated using ultrasound at room temperature for an additional 30 minutes.[12]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated through standard work-up procedures, which may include extraction and solvent evaporation.

  • The crude product is then purified, typically by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This method utilizes air as a green oxidant.[9]

Reaction Parameters and Yields:

CatalystSolventTemperature (°C)Yield (%)
CuBrDMF80up to 90
CuIDMF80Lower
CuClDMF80Lower
CuBrDMSO80Lower
CuBrToluene80Lower

Data summarized from optimization experiments.[9]

Methodology:

  • To a reaction vessel, add the 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF as the solvent and heat the reaction mixture to 80°C.

  • The reaction is carried out under an air atmosphere, which serves as the oxidant.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up, typically involving extraction with an organic solvent.

  • The crude product is purified by column chromatography.

This technical support center provides a starting point for addressing common challenges in the synthesis of substituted imidazo[1,2-a]pyridines. For more specific issues, consulting the primary literature is always recommended.

References

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis of the ethyl ester functional group and potential degradation of the imidazo[1,2-a]pyridine core under harsh environmental conditions. The ester is susceptible to both acid and base-catalyzed hydrolysis, which would yield 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and ethanol. The heterocyclic ring system is generally stable but can be susceptible to oxidation and photolytic degradation under forced conditions.

Q2: What are the typical degradation products of this compound?

A2: Under forced degradation conditions, the primary degradation product is expected to be 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester. Under oxidative stress, various oxidized derivatives of the imidazo[1,2-a]pyridine ring could be formed. The exact nature and proportion of degradation products will depend on the specific stress conditions applied (e.g., pH, temperature, light exposure, oxidizing agent).

Q3: How should I store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For solutions, it is advisable to use aprotic solvents and store them at low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You are observing variable or lower-than-expected activity of your compound in biological assays.

Possible Cause: The compound may have degraded due to improper storage or handling, or instability in the assay medium.

Troubleshooting Steps:

  • Verify Compound Purity: Re-analyze the purity of your stock of this compound using a suitable analytical method, such as HPLC-UV.

  • Assess Stock Solution Stability: If you are using a stock solution, analyze its purity to check for degradation. It is recommended to prepare fresh stock solutions for critical experiments.

  • Evaluate Assay Buffer Stability: The compound may be unstable in your aqueous assay buffer. Perform a time-course experiment by incubating the compound in the assay buffer for the duration of your experiment and analyze for degradation at different time points.

  • pH Considerations: The stability of the compound can be pH-dependent. If your assay buffer is acidic or basic, consider the possibility of ester hydrolysis. Adjust the pH of the buffer if possible, or minimize the incubation time.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: During HPLC analysis of your compound, you observe new, unexpected peaks that were not present in the initial analysis of the pure compound.

Possible Cause: The compound is degrading under the experimental or storage conditions.

Troubleshooting Steps:

  • Identify the Source of Degradation:

    • Sample Preparation: The solvent used for sample preparation might be causing degradation. If using an aqueous or protic solvent, consider switching to a non-aqueous, aprotic solvent if compatible with your analytical method.

    • Storage Conditions: If the sample has been stored for a period, degradation may have occurred. Analyze a freshly prepared sample to compare.

    • Forced Degradation: The appearance of new peaks could be a result of stress conditions (e.g., light, heat, or exposure to air).

  • Characterize the Degradation Products: If the unknown peaks are significant, it is advisable to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) to systematically identify the degradation products.

  • Method Validation: Ensure that your HPLC method is a stability-indicating method, meaning it can separate the parent compound from its degradation products.

Forced Degradation Studies: Summary of Potential Outcomes

The following table summarizes the hypothetical quantitative data from forced degradation studies on this compound. These are representative results to guide researchers in their experimental design.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h60 °C15%8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH4 h60 °C40%8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Oxidative 3% H₂O₂24 hRoom Temp25%Oxidized imidazopyridine derivatives
Photolytic ICH Q1B Option 21.2 million lux hours & 200 W h/m²25 °C10%Photodegradation products
Thermal Dry Heat72 h80 °C5%Thermal decomposition products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

  • Forced-air oven

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 4 hours.

    • At appropriate time intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[1][2][3][4][5]

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

    • After exposure, dissolve and dilute the samples for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a forced-air oven at 80 °C for 72 hours.

    • At appropriate time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: Demonstrate that the method can separate the parent compound from its degradation products. This is achieved by analyzing the samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the peak area over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Acid_Degradant 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid Parent->Acid_Degradant H+ or OH- Parent_Ox This compound Oxidized_Degradant Oxidized Derivatives Parent_Ox->Oxidized_Degradant [O]

Caption: Potential degradation pathways of the compound.

ExperimentalWorkflow Start Start: Pure Compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for stability testing.

References

troubleshooting low yield in Groebke-Blackburn-Bienaymé reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Groebke-Blackburn-Bienaymé reaction?

Low yields in the GBB reaction can stem from several factors. The primary areas to investigate are the quality of reagents, the choice of catalyst and solvent, and the reaction temperature. Incomplete imine formation, a crucial first step, is a frequent hurdle, especially in aqueous media.[1] Additionally, the electronic properties of the substrates, particularly the aldehyde, can significantly influence the reaction's efficiency, with electron-poor substrates sometimes yielding better results.[2]

Q2: How does the choice of catalyst impact the reaction yield?

The catalyst plays a critical role in the GBB reaction. A wide range of both Brønsted and Lewis acids can be employed, and the optimal choice is often substrate-dependent.[3][4] For instance, while Sc(OTf)₃ and p-toluenesulfonic acid (PTSA) are commonly used, simpler catalysts like acetic acid (AcOH) have proven effective, especially in sensitive applications like DNA-encoded libraries.[1][5] In some cases, increasing the catalyst loading can improve conversion.[5] For example, when a reaction with 4-(trifluoromethyl)phenylboronic acid yielded 64% conversion, increasing the catalyst amount to 10 equivalents boosted the yield to 87%.[5]

Q3: What is the influence of the solvent on the GBB reaction?

Solvents can have a significant and sometimes non-innocent role in the GBB reaction.[6] Alcohols like methanol and ethanol are frequently used and can act as co-catalysts, accelerating key steps in the reaction mechanism.[6][7] In some protocols, co-solvents such as DMSO have been shown to be highly effective in improving conversion yields.[5] The choice of solvent can be critical, with some reactions failing to proceed in non-polar solvents like toluene, while showing some conversion in dichloromethane.[6]

Q4: Can reaction temperature be adjusted to improve yield? What are the potential risks?

Optimizing the reaction temperature can improve yields, but it must be done cautiously. While moderate heating can increase reaction rates, excessive temperatures can lead to the formation of byproducts and degradation of sensitive substrates, such as DNA tags in DNA-encoded library synthesis.[5] For instance, increasing the temperature from 25°C to a higher temperature resulted in a decreased conversion yield from 78% to 63% due to byproduct formation.[5]

Q5: Are there any known side reactions to be aware of?

Yes, side reactions can occur. One common issue is the formation of Ugi adducts, particularly with aliphatic aldehydes.[1][3] Additionally, if the isocyanide component contains a basic moiety, such as a morpholine derivative, it can hinder the effectiveness of an acidic catalyst.[1][3] In certain cases, such as with halogenated substrates, dehalogenation can occur as a side reaction.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving low yields in your Groebke-Blackburn-Bienaymé reaction.

Problem: Low or No Product Formation

Initial Checks:

  • Reagent Purity: Ensure all starting materials (aldehyde, amine, and isocyanide) are pure and dry. Aldehydes, in particular, can be prone to oxidation.

  • Inert Atmosphere: If your substrates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Steps:

StepActionRationale
1 Optimize the Catalyst The choice and amount of catalyst are crucial. If a standard catalyst like Sc(OTf)₃ is not effective, consider screening other Lewis or Brønsted acids such as Yb(OTf)₃, InCl₃, p-TsOH, or even simple acetic acid.[1][5]
2 Vary the Solvent The solvent can significantly impact the reaction. Alcohols like methanol or ethanol are often good starting points as they can participate in the reaction mechanism.[6] Consider using co-solvents like DMSO, which has been shown to improve yields.[5]
3 Adjust the Temperature Carefully increase the reaction temperature in increments. Monitor the reaction closely for the formation of byproducts. In some cases, a longer reaction time at a lower temperature may be more effective.[5]
4 Increase Reactant Concentration Increasing the concentration of the reactants can lead to higher conversion rates.[5] Doubling the molarity of the stock solution of the aldehyde and isocyanide has been shown to significantly improve yield.[5]
5 Consider a One-Pot, Two-Step Approach If imine formation is suspected to be the rate-limiting step, consider pre-forming the imine before the addition of the isocyanide.[1] The use of dehydrating agents like trimethyl orthoformate can also facilitate imine formation.[2]

Data Summary

The following tables summarize quantitative data from various optimization studies on the Groebke-Blackburn-Bienaymé reaction.

Table 1: Effect of Catalyst on GBB Reaction Yield

CatalystLoading (mol %)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃5MeOH150 (MW)0.5High[3]
p-TsOH10MeOHRT694[6]
Acetic Acid10MeOHRT676[6]
TFA20EtOH602up to 87[1][3]
Yb(OTf)₃5EtOH60278[1][3]
InCl₃20MeOH702-372[3]
BF₃·MeCNN/AN/AN/AN/Aup to 85[2]

Table 2: Effect of Solvent and Temperature on GBB Reaction Yield

SolventCo-SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol-RT694 (with p-TsOH)[6]
Dichloromethane-RT615[6]
Toluene-RT60[6]
H₂ODMA251262 (with AcOH)[5]
H₂ODMSO252494 (with AcOH)[5]
H₂ODMAIncreased from 251263 (from 78)[5]

Experimental Protocols

Protocol 1: General Procedure for GBB Reaction Optimization

This protocol provides a general workflow for optimizing the GBB reaction for a new set of substrates.

  • Reactant Preparation: Prepare stock solutions of the aldehyde, amine, and isocyanide in a suitable solvent (e.g., methanol or a co-solvent mixture).

  • Reaction Setup: In a reaction vessel, combine the amine and aldehyde solutions.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% p-TsOH).

  • Isocyanide Addition: Add the isocyanide solution to the mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60°C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and purify the product using standard techniques such as column chromatography.

Protocol 2: Acetic Acid Catalyzed GBB Reaction for DNA-Encoded Libraries

This protocol is adapted for sensitive substrates, such as those in DNA-encoded library (DEL) synthesis.[5]

  • Stock Solutions:

    • Prepare a 1 M stock solution of the aldehyde in a suitable solvent (e.g., DMA or DMSO).

    • Prepare a 1 M stock solution of the isocyanide in the same solvent.

    • Prepare a 200 mM stock solution of acetic acid in water.

  • Reaction Mixture:

    • In a reaction vial, combine the DNA-conjugated amine (e.g., to a final concentration of 1 mM in H₂O).

    • Add the aldehyde stock solution (e.g., 500 equivalents).

    • Add the isocyanide stock solution (e.g., 500 equivalents).

    • Add the acetic acid stock solution (e.g., 30 equivalents).

  • Incubation: Incubate the reaction at 25°C for 24 hours.

  • Analysis: Analyze the reaction conversion by LC-MS.

Visualizations

GBB_Mechanism Amine Amine Imine Imine Intermediate Amine->Imine + H₂O Aldehyde Aldehyde Aldehyde->Imine + H₂O Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]heterocycle Cyclized->Product Tautomerization Catalyst Acid Catalyst (H+) Catalyst->Imine Catalyzes formation Catalyst->Nitrilium Stabilizes

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Troubleshooting_Workflow Start Low Yield in GBB Reaction CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents OptimizeCatalyst Optimize Catalyst (Type and Loading) CheckReagents->OptimizeCatalyst OptimizeSolvent Optimize Solvent (Polarity, Co-solvents) OptimizeCatalyst->OptimizeSolvent OptimizeTemp Optimize Temperature and Reaction Time OptimizeSolvent->OptimizeTemp CheckConcentration Adjust Reactant Concentration OptimizeTemp->CheckConcentration FurtherOpt Further Optimization CheckConcentration->FurtherOpt Success Improved Yield FurtherOpt->OptimizeCatalyst No FurtherOpt->Success Yes

Caption: Troubleshooting Workflow for Low GBB Reaction Yield.

GBB_Component_Relationships GBB GBB Reaction Aldehyde Aldehyde GBB->Aldehyde Amine Amine GBB->Amine Isocyanide Isocyanide GBB->Isocyanide LowYield Low Yield GBB->LowYield SideProducts Side Products (e.g., Ugi Adduct) GBB->SideProducts Aldehyde->SideProducts Aliphatic aldehydes more prone Catalyst Catalyst Catalyst->GBB Solvent Solvent Solvent->GBB Temperature Temperature Temperature->GBB Degradation Substrate Degradation Temperature->Degradation

Caption: Key Component Relationships and Potential Issues in the GBB Reaction.

References

Technical Support Center: Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. Our aim is to help you identify and resolve common purity issues encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: 3-methyl-2-aminopyridine and ethyl bromopyruvate are frequent contaminants.

  • Side Products: Polymeric materials and regioisomers formed during the cyclization reaction can be present.

  • Hydrolysis Product: The corresponding carboxylic acid, 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, can form if the ester is exposed to acidic or basic conditions, especially in the presence of water.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol, ethyl acetate, hexane, chloroform, dichloromethane, or THF, may be retained in the final product.

Q2: My purified product has a brownish or yellowish tint. What is the likely cause?

A2: A persistent color after initial purification often indicates the presence of polymeric side products or residual starting materials that are colored. Further purification by column chromatography or recrystallization may be necessary to remove these chromophoric impurities.

Q3: I am observing a second spot on my TLC plate close to the product spot. What could it be?

A3: A closely eluting spot on a TLC plate could be a regioisomer formed during the synthesis or the hydrolyzed carboxylic acid derivative. The carboxylic acid is typically more polar and will have a lower Rf value than the ester. To confirm, you can co-spot your sample with a small amount of the starting materials.

Q4: What is the best general approach to purify crude this compound?

A4: A two-step approach is often effective. First, perform a recrystallization to remove the bulk of the impurities. If the product is still not of the desired purity, follow up with column chromatography for more refined separation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue remains after solvent evaporation.Incomplete removal of low-polarity impurities or residual solvent.Wash the solid product with a cold, non-polar solvent like hexane or pentane.
Product purity does not improve significantly after recrystallization.The chosen solvent system is not effective for separating the impurities.Experiment with different solvent systems for recrystallization. Good starting points include ethyl acetate/hexane, ethanol, or isopropanol.
Significant product loss during recrystallization.The product is too soluble in the chosen solvent, even at low temperatures.Use a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A co-solvent system (e.g., ethyl acetate with hexane added as an anti-solvent) can be effective.
Issue 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of product and impurities (overlapping peaks).The eluent system is not providing sufficient resolution.Optimize the eluent system using TLC. A common mobile phase is a gradient of ethyl acetate in hexane.[1][2]
Product is eluting too quickly (high Rf).The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).
Product is not eluting from the column (low Rf).The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
Streaking of the product band on the column.The compound may be too acidic or basic for silica gel, or the column may be overloaded.Consider using neutral alumina for chromatography or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the amount of crude product loaded is appropriate for the column size.

Quantitative Data Summary

The following table summarizes typical purity levels and recovery yields for common purification methods. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery YieldNotes
Recrystallization>95%60-80%Effective for removing less soluble or more soluble impurities.
Column Chromatography (Silica Gel)>99%70-90%Highly effective for separating closely related impurities.
Trituration with Acetone~90%>85%A quick method for removing highly soluble impurities from a solid product.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a silica gel column in a suitable solvent, such as hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) purity_check1->troubleshoot_recrystallization Low Yield / No Crystals purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity > 99% troubleshoot_chromatography Troubleshoot Chromatography (e.g., adjust eluent) purity_check2->troubleshoot_chromatography Poor Separation troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A workflow diagram for troubleshooting the purification of this compound.

G Impurity Type vs. Purification Method starting_materials Unreacted Starting Materials (e.g., 3-methyl-2-aminopyridine) recrystallization Recrystallization starting_materials->recrystallization column_chromatography Column Chromatography starting_materials->column_chromatography trituration Trituration starting_materials->trituration side_products Side Products (e.g., regioisomers, polymers) side_products->recrystallization side_products->column_chromatography hydrolysis_product Hydrolysis Product (Carboxylic Acid) hydrolysis_product->column_chromatography solvents Residual Solvents vacuum_drying Drying Under Vacuum solvents->vacuum_drying

Caption: Logical relationships between impurity types and recommended purification methods.

References

Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines using alternative catalysts. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines with various alternative catalytic systems.

Q1: My reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A1: Low yields are a common issue and can stem from several factors depending on the catalytic system. Here are some general and catalyst-specific troubleshooting steps:

  • General Considerations:

    • Reagent Quality: Ensure the purity of your starting materials (2-aminopyridine, ketone/alkyne/aldehyde, etc.) and solvents. Impurities can poison the catalyst or lead to side reactions.

    • Inert Atmosphere: For oxygen-sensitive catalysts like some copper(I) species, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time as indicated in the specific protocol. Conversely, excessive heat can lead to decomposition.[1][2]

  • Catalyst-Specific Troubleshooting:

    • Copper-Catalyzed Reactions: The choice of the copper salt (e.g., CuI, CuBr) and ligands can significantly impact the yield.[3] If you are experiencing low yields with a particular copper catalyst, consider screening other copper sources or adding a co-catalyst as some protocols suggest.[4] For aerobic oxidations, ensure adequate air or oxygen supply.

    • Iron-Catalyzed Reactions: Iron catalysts can be sensitive to air and moisture. Ensure anhydrous conditions if specified in the protocol. Catalyst deactivation can also be a factor; consider using a higher catalyst loading or a more robust ligand if available.

    • Iodine-Catalyzed Reactions: The catalytic activity of molecular iodine can be influenced by the solvent. While some reactions proceed well in water, others may require organic solvents.[5][6] The amount of iodine can also be critical; too little may result in an incomplete reaction, while too much can lead to side reactions.[5]

    • Photocatalytic Reactions: Ensure your light source has the correct wavelength and intensity to excite the photocatalyst. The reaction setup, including the distance from the light source and the reaction vessel material (e.g., quartz or Pyrex), is crucial. Degassing the reaction mixture to remove oxygen may be necessary, as oxygen can quench the excited state of the photocatalyst.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation is often related to reaction conditions and the reactivity of the substrates.

  • Common Side Products: In many syntheses, incomplete cyclization or over-oxidation can lead to impurities.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of side products by reducing the rate of competing reactions.

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal medium for your specific substrates and catalyst.

    • Catalyst Loading: Adjusting the catalyst loading can also improve selectivity. In some cases, a lower catalyst loading may be sufficient and can minimize catalyst-driven side reactions.

    • Order of Addition: In multi-component reactions, the order of addition of reagents can be critical. Try adding the catalyst to the substrate mixture or vice versa to see if it impacts the product distribution.

Q3: My catalyst seems to be deactivating during the reaction. What can I do?

A3: Catalyst deactivation can be caused by poisoning from impurities, thermal degradation, or changes in the catalyst's oxidation state.

  • Heterogeneous Catalysts: For solid-supported catalysts, leaching of the active metal into the solution can occur. After the reaction, you can test the filtrate for catalytic activity to check for leaching. If the catalyst is reusable, ensure proper washing and drying procedures are followed between runs to remove adsorbed species that might inhibit its activity.

  • Homogeneous Catalysts: For soluble catalysts, precipitation of the metal as an inactive species can be an issue.[7] Ensure the solvent system is appropriate to maintain the catalyst's solubility and activity throughout the reaction.

Comparative Data of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts used in the synthesis of imidazo[1,2-a]pyridines, allowing for easy comparison.

Table 1: Comparison of Metal-Based Catalysts

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
CuI2-Aminopyridine, AcetophenoneDMF1201285-95[4]
CuBr2-Aminopyridine, NitroolefinDMF8012up to 90[3]
CuI/NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, AlkyneTolueneReflux8-1270-95[4]
FeCl₃2-Aminopyridine, NitroolefinDCE802-475-92[8]
ZnS-ZnFe₂O₄2-Aminopyridine, Aldehyde, IsocyanidePEG1100.5-185-95[2]
PicAuCl₂2-Aminopyridine N-oxide, AlkyneCH₂Cl₂4015up to 72[9]

Table 2: Comparison of Metal-Free and Photocatalytic Systems

Catalyst SystemReactantsSolventTemp. (°C)TimeYield (%)Reference
I₂2-Aminopyridine, Acetophenone, DimedoneWaterRT1 h85-96[10]
I₂2-Aminopyrazine, Aldehyde, IsocyanideEthanolRT1-2 h70-92[11]
KI/TBHP2-Aminopyridine, KetoneWater803-5 h70-85[4]
Eosin-Y (Visible Light)2-Aminopyridine, Ethylarene, NBSCH₃CNRT24 h70-80[12][13]
Rose Bengal (Visible Light)Imidazo[1,2-a]pyridine, N-phenyltetrahydroisoquinolineCH₃CNRT12 h78-91[14]
None (Microwave)2-Aminonicotinic acid, ChloroacetaldehydeWater6030 min92-95[15]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments using alternative catalysts.

Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis[4]
  • Reactants: 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), CuI (0.1 mmol, 10 mol%).

  • Solvent: Dimethylformamide (DMF, 3 mL).

  • Procedure: a. To a dried reaction tube, add 2-aminopyridine, acetophenone, and CuI. b. Add DMF and seal the tube. c. Stir the reaction mixture at 120 °C for 12 hours under an air atmosphere. d. After completion (monitored by TLC), cool the reaction mixture to room temperature. e. Pour the mixture into water and extract with ethyl acetate (3 x 15 mL). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iron-Catalyzed Synthesis from Nitroolefins[8]
  • Reactants: 2-aminopyridine (1.0 mmol), nitroolefin (1.1 mmol), FeCl₃ (0.1 mmol, 10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE, 5 mL).

  • Procedure: a. In a round-bottom flask, dissolve 2-aminopyridine and nitroolefin in DCE. b. Add FeCl₃ to the mixture. c. Reflux the reaction mixture at 80 °C for 2-4 hours. d. Monitor the reaction by TLC. Upon completion, cool to room temperature. e. Quench the reaction with saturated aqueous NaHCO₃ solution. f. Extract the product with dichloromethane (3 x 10 mL). g. Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent. h. Purify the residue by flash chromatography on silica gel.

Protocol 3: Molecular Iodine-Catalyzed Multicomponent Synthesis[10]
  • Reactants: 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), dimedone (1.0 mmol), I₂ (0.2 mmol, 20 mol%).

  • Solvent: Water (4.0 mL).

  • Procedure: a. In a flask, mix the acetophenone and iodine in water. b. Irradiate the mixture with ultrasound at room temperature for 30 minutes. c. Add 2-aminopyridine and dimedone to the mixture. d. Continue ultrasound irradiation at room temperature for another 30 minutes. e. Monitor the reaction by TLC. After completion, collect the precipitated solid by filtration. f. Wash the solid with cold water and dry under vacuum to obtain the pure product.

Protocol 4: Visible-Light Photocatalytic Synthesis[12][13]
  • Reactants: 2-aminopyridine (0.5 mmol), ethylarene (1.0 mmol), N-Bromosuccinimide (NBS, 0.6 mmol), Eosin Y (1 mol%).

  • Solvent: Acetonitrile (CH₃CN, 2 mL).

  • Procedure: a. To an oven-dried Schlenk tube, add 2-aminopyridine, ethylarene, NBS, and Eosin Y. b. Add degassed acetonitrile. c. Irradiate the reaction mixture with a compact fluorescent lamp (CFL) or blue LEDs at room temperature with stirring for 24 hours. d. After the reaction is complete (monitored by TLC), evaporate the solvent. e. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Substrates, Catalyst, Solvent) setup 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->setup monitoring 3. Reaction Monitoring (TLC, LC-MS) setup->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup purification 5. Purification (Column Chromatography, Recrystallization) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or No Reaction? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Loading, Ligand, Co-catalyst) check_conditions->optimize_catalyst optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent success Problem Solved optimize_solvent->success adjust_temp Adjust Temperature side_products->adjust_temp Yes side_products->success No change_addition_order Change Reagent Addition Order adjust_temp->change_addition_order change_addition_order->optimize_solvent

Caption: Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

Catalyst Selection Decision Tree

catalyst_selection start Need for Imidazo[1,2-a]pyridine Synthesis green_chemistry Green Chemistry a Priority? start->green_chemistry metal_free Metal-Free or Photocatalytic green_chemistry->metal_free Yes cost_efficiency Cost-Efficiency & Scalability? green_chemistry->cost_efficiency No iodine Iodine Catalysis (Mild, Aqueous options) metal_free->iodine photocatalysis Photocatalysis (Visible light, Room temp) metal_free->photocatalysis copper_iron Copper or Iron Catalysis cost_efficiency->copper_iron Yes specific_functionalization Specific Functionalization Required? cost_efficiency->specific_functionalization No copper Copper Catalysis (Versatile, Well-established) copper_iron->copper iron Iron Catalysis (Inexpensive, Abundant) copper_iron->iron specific_functionalization->copper_iron No gold_other Specialized Catalysts (e.g., Gold for specific transformations) specific_functionalization->gold_other Yes

Caption: Decision tree for selecting an alternative catalyst.

References

Technical Support Center: Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, with a specific focus on managing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature can vary depending on the specific synthetic route, catalyst, and solvent system used. Based on analogous syntheses of imidazo[1,2-a]pyridine derivatives, temperatures can range from room temperature to reflux conditions. For instance, a common method involving the condensation of a 2-aminopyridine derivative with an α-haloketone often requires heating. A copper-catalyzed approach for a similar scaffold found 80°C to be the ideal temperature.[1] For the synthesis of the related Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the mixture was refluxed in ethanol for 6 hours.[2]

Q2: How critical is precise temperature control for this reaction?

A2: Precise temperature control is crucial for achieving high yields and purity. Deviations from the optimal temperature can lead to the formation of side products, decomposition of starting materials or the desired product, or incomplete reactions. For example, in some isocyanide-based multicomponent reactions for similar structures, higher temperatures can lead to the decomposition of sensitive reagents, resulting in lower yields.[3]

Q3: Can the reaction be performed at room temperature?

A3: Some synthetic methods for imidazo[1,2-a]pyridines, particularly those utilizing ultrasound irradiation or specific catalysts like iodine, have been successful at room temperature.[3][4] However, the feasibility of a room temperature reaction for this compound would need to be experimentally verified for the specific reagents and conditions being used.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. Could the reaction temperature be the cause?

A: Yes, incorrect reaction temperature is a common reason for low or no product yield.

  • Potential Cause 1: Insufficient Temperature. The reaction may have a significant activation energy that is not being overcome at the current temperature, leading to a very slow or stalled reaction.

    • Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For solvent-based reactions, you can begin by heating to reflux.[2]

  • Potential Cause 2: Temperature Too High. Excessive heat can cause decomposition of the starting materials, intermediates, or the final product.

    • Troubleshooting Step: If you suspect degradation (e.g., observing charring or a multitude of spots on a TLC plate), try running the reaction at a lower temperature. If the reaction was performed at reflux, try a fixed temperature below the boiling point of the solvent.

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurity spots on my TLC analysis. How can I manage the reaction temperature to improve the purity of my product?

A: The formation of side products is often highly dependent on the reaction temperature, as different reaction pathways can be favored at different temperatures.

  • Troubleshooting Step 1: Lower the Reaction Temperature. Many side reactions have a higher activation energy than the desired reaction. By lowering the temperature, you may be able to selectively slow down the formation of impurities while still allowing the desired product to form at an acceptable rate.

  • Troubleshooting Step 2: Incremental Temperature Study. Perform a series of small-scale reactions at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the temperature that provides the best ratio of product to impurity.[1]

Issue 3: Reaction Does Not Go to Completion

Q: My reaction starts well but then stalls and does not proceed to completion, leaving unreacted starting material. Can adjusting the temperature help?

A: Yes, temperature adjustments can be critical in driving the reaction to completion.

  • Potential Cause 1: Equilibrium. The reaction may be reversible and has reached equilibrium at the current temperature.

    • Troubleshooting Step: While changing the temperature can shift the equilibrium, also consider other factors like the removal of a byproduct (e.g., water) if applicable.

  • Potential Cause 2: Catalyst Deactivation. If you are using a catalyst, it might not be stable at the reaction temperature over extended periods.

    • Troubleshooting Step: If you suspect catalyst deactivation, you could try running the reaction at a slightly lower temperature for a longer duration. Alternatively, a fresh portion of the catalyst could be added, but this should be done with caution.

Data Presentation

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
6-Methyl-pyridin-2-ylamine3-bromo-2-oxo-propionic acid ethyl esterNoneEthanolReflux6~52.6Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
AminopyridinesNitroolefinsCuBrDMF80-up to 90Imidazo[1,2-a]pyridines
2-aminopyridine derivativesAldehyde, Alkyne derivativeCuSO4·5H2OWater with SDS506-16Good to Excellent2,3-disubstituted imidazo[1,2-a]pyridines
2-aminopyridineα-bromo/chloroketonesNoneNone (Solvent-free)60-EfficientImidazo[1,2-a]pyridines
2-aminopyridineAcetophenonesCuI----Imidazo[1,2-a]pyridines
2-aminopyridinePhenylacetophenonesCBrCl3-805Very Good3-phenylimidazo[1,2-a]pyridine

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing similar compounds.[2] Researchers should adapt this protocol based on their specific starting materials and laboratory equipment.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methyl-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Second Reagent: Slowly add ethyl 3-bromo-2-oxopropionate (1.2 equivalents) to the solution at room temperature while stirring.

  • Temperature Management:

    • Initial Heating: Once the addition is complete, begin heating the reaction mixture to the target temperature (e.g., 80°C or reflux). Use an oil bath or a heating mantle with a temperature controller for precise temperature management.

    • Monitoring: Monitor the internal reaction temperature with a thermometer.

  • Reaction Monitoring: Track the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction has gone to completion (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The purification procedure will depend on the solvent used and the properties of the product. A typical work-up may involve evaporating the solvent, neutralizing the mixture with a base like sodium bicarbonate, and extracting the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualization

Caption: Troubleshooting workflow for reaction temperature optimization.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H NMR spectrum of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate against its unsubstituted counterpart, Ethyl imidazo[1,2-a]pyridine-2-carboxylate. This comparison is supported by experimental data from related compounds to elucidate the structural impact of the 8-methyl group on the proton chemical shifts.

Comparison of 1H NMR Spectral Data

The introduction of a methyl group at the C-8 position of the imidazo[1,2-a]pyridine ring system induces noticeable shifts in the signals of the adjacent protons. The following table summarizes the expected 1H NMR data for this compound and compares it with the experimentally determined data for Ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Proton Assignment Ethyl imidazo[1,2-a]pyridine-2-carboxylate Chemical Shift (δ, ppm)[1] Predicted this compound Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
H-38.95~8.9-9.0s
H-58.84~8.7-8.8d, J ≈ 6.8
H-67.46~7.3-7.5t, J ≈ 7.2
H-77.98-7.80 (m)~7.7-7.9d, J ≈ 7.0
H-87.98-7.80 (m)--
8-CH₃-~2.5-2.7s
-OCH₂CH₃ (CH₂)4.43~4.4q, J ≈ 7.1
-OCH₂CH₃ (CH₃)1.35~1.3-1.4t, J ≈ 7.1

Note: The predicted chemical shifts for this compound are estimated based on the known effects of methyl substitution on aromatic rings and analysis of related structures. The presence of the electron-donating methyl group at C-8 is expected to cause a slight upfield shift for the neighboring protons, particularly H-7.

Experimental Protocols

The following describes a general protocol for acquiring 1H NMR spectra for compounds similar to this compound.

Sample Preparation:

  • Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

NMR Spectroscopy:

  • 1H NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data is typically processed with appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Structural Visualization and Key Proton Assignments

The chemical structure of this compound and the assignment of its key proton signals are illustrated below.

Ethyl_8-methylimidazo[1,2-a]pyridine-2-carboxylate Chemical Structure and Key 1H NMR Assignments cluster_structure C1 C C2 C C1->C2 C10 C C1->C10 N3 N C2->N3 H3 H-3 C2->H3 C4 C N3->C4 C5 C C4->C5 N9 N C4->N9 C6 C C5->C6 H5 H-5 C5->H5 C7 C C6->C7 H6 H-6 C6->H6 C8 C C7->C8 H7 H-7 C7->H7 C8->N9 C15 CH₃ C8->C15 N9->C1 O11 O C10->O11 O12 O C10->O12 C13 CH₂ O12->C13 C14 CH₃ C13->C14

References

A Comparative Guide to the Mass Spectrometric Analysis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric data for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and its structurally related, well-characterized alternatives: Zolpidem, Alpidem, and Zopiclone. The information presented is intended to support researchers in the fields of analytical chemistry, pharmacology, and drug development in understanding the mass spectrometric behavior of this class of compounds.

Introduction to Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. While this compound is a specific molecule of interest, its mass spectrometric properties are not extensively documented in publicly available literature. Therefore, this guide leverages data from the well-studied and structurally similar therapeutic agents Zolpidem, Alpidem, and Zopiclone to provide a comparative context. These compounds, often referred to as "Z-drugs," are known for their hypnotic and anxiolytic properties. Understanding their behavior in mass spectrometry is crucial for their detection and quantification in various matrices.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometric parameters for this compound and its selected alternatives. The data has been compiled from various scientific publications and databases.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ions (m/z)
This compound C₁₁H₁₂N₂O₂204.23205.09Predicted: 177, 159, 131
Zolpidem C₁₉H₂₁N₃O307.39308.13235.21, 263.1[1]
Alpidem C₂₁H₂₃Cl₂N₃O404.34404.1292.1, 239.1
Zopiclone C₁₇H₁₇ClN₆O₃388.81389.1245.1, 217.1

Experimental Protocols

The following are detailed methodologies for the analysis of imidazo[1,2-a]pyridine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for the analysis of Zolpidem, Alpidem, and Zopiclone in biological matrices such as plasma and urine.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting the target analytes from a biological matrix.

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard solution (e.g., a deuterated analog of the analyte).

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to ensure separation of the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for these compounds.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for each analyte as listed in the table above.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of imidazo[1,2-a]pyridine derivatives from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition DataAnalysis Data Analysis & Reporting DataAcquisition->DataAnalysis

Caption: General workflow for LC-MS/MS analysis of imidazo[1,2-a]pyridines.

Conclusion

While experimental mass spectrometry data for this compound remains to be fully elucidated in the public domain, a comparative analysis with its structurally similar and well-documented analogs provides valuable insights for researchers. The provided data and protocols for Zolpidem, Alpidem, and Zopiclone offer a solid foundation for developing analytical methods for the target compound and other related imidazo[1,2-a]pyridine derivatives. The methodologies outlined are robust and can be adapted for various research applications, from metabolic studies to forensic analysis.

References

A Comparative Analysis of the Bioactivity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric scaffolds is crucial for rational drug design. This guide provides a comparative overview of the bioactivity of imidazo[1,2-a]pyridine and its isomers, with a focus on their anticancer and enzyme-inhibitory properties. The information is supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways.

Imidazopyridines, a class of nitrogen-containing heterocyclic compounds, exist in several isomeric forms, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine being the most extensively studied.[1] While all share a fused imidazole and pyridine ring system, the arrangement of the nitrogen atoms significantly influences their chemical properties and biological activities. Of these, the imidazo[1,2-a]pyridine scaffold is particularly prominent in medicinal chemistry, forming the core of several marketed drugs.[2]

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various derivatives of imidazo[1,2-a]pyridine and its isomers against different cancer cell lines and enzymes. This data highlights the diverse therapeutic potential of these scaffolds.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal)11[3]
HepG2 (Hepatocellular)13[3]
MCF-7 (Breast)11[3]
A375 (Skin)11[3]
15d A375P (Melanoma)<0.06[4]
17e A375P (Melanoma)<0.06[4]
18c A375P (Melanoma)<0.06[4]
18h A375P (Melanoma)<0.06[4]
18i A375P (Melanoma)<0.06[4]
Compound 6 A375 (Melanoma)9.7 - 44.6 (48h)[5]
WM115 (Melanoma)9.7 - 44.6 (48h)[5]
HeLa (Cervical)9.7 - 44.6 (48h)[5]
IP-5 HCC1937 (Breast)45[6]
IP-6 HCC1937 (Breast)47.7[6]
IP-7 HCC1937 (Breast)79.6[6]
13k HCC827 (Lung)0.09[7]
A549 (Lung)0.43[7]
SH-SY5Y (Neuroblastoma)0.21[7]
HEL (Erythroleukemia)0.15[7]
MCF-7 (Breast)0.18[7]
Anticancer Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
IsomerCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridineCompound 10 Colon Carcinoma0.4[1]
Compound 14 Colon Carcinoma0.7[1]
Compound 8 HeLa, SW620, HepG21.8 - 3.2[1]
Imidazo[4,5-c]pyridineCompound I MCF-7 (Breast)Not specified[8]
Compound VIIc HCT116 (Colon)Not specified[8]
Compound VIIe HCT116 (Colon)Not specified[8]
Compound VIIf HCT116 (Colon)Not specified[8]
Compound VIII MCF-7, HCT116Not specified[8]
Compound IX MCF-7, HCT116Not specified[8]
Enzyme Inhibitory Activity
IsomerCompoundTarget EnzymeIC50 (µM)Reference
Imidazo[1,2-a]pyridine35 PI3Kα0.150[9]
13k PI3Kα0.00194[7]
5d DPP-40.13[10]
Imidazo[4,5-b]pyridineVarious Derivatives CDK90.63 - 1.32[8]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][11][12]

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Imidazo[1,2-a]pyridine derivatives (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for another 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

PI3Kα Inhibition Assay (ADP-Glo™ Max Assay)

This assay is used to measure the in vitro kinase inhibitory activity of compounds against PI3Kα.[7]

Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Kinase buffer

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the PI3Kα enzyme, PIP2 substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Detect the luminescence signal using a plate reader.

  • Calculate the IC50 values from the inhibition curves.

Dipeptidyl Peptidase IV (DPP-4) Inhibitor Screening Assay

This is a fluorescence-based method for screening potential DPP-4 inhibitors.[13][14]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Assay buffer

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the DPP-4 enzyme and the test compound to the assay buffer.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the DPP-4 substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer. Below are diagrams of the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are common targets for these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->BetaCatenin Inhibits (Downstream effects)

Caption: The Wnt/β-catenin signaling pathway, a target for some imidazo[1,2-a]pyridine inhibitors.

References

Validating the Structure of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective drug discovery. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural validation of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine scaffold.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several commercial drugs.[1] Accurate structural elucidation is therefore critical. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, a comprehensive validation approach often employs a suite of spectroscopic techniques. This guide will compare the utility of X-ray diffraction with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of this compound.

Method Comparison: A Tabular Overview

To facilitate a clear comparison, the following table summarizes the key performance indicators of each analytical method in the context of small molecule structural validation.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.High-quality single crystal (typically 0.1-0.5 mm).Low to MediumProvides unambiguous, absolute structural determination.Crystal growth can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes in solution.~1-10 mg of pure sample dissolved in a deuterated solvent.HighNon-destructive, provides detailed information about the molecule's solution-state structure.Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret fully without 2D experiments.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can infer structural motifs.Micrograms to nanograms of sample.Very HighExtremely sensitive, provides accurate molecular weight.Does not provide information on stereochemistry or atom connectivity. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups.Milligrams of sample (solid or liquid).Very HighFast and simple method to identify functional groups.Provides limited information on the overall molecular structure.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive structural evidence for a small molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional model of the molecule can be constructed.

While the specific crystal structure of this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) as of the latest search, a closely related isomer, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate , has been characterized.[2][3] The crystallographic data for this analog provides a valuable benchmark for understanding the structural features of this class of compounds.

Crystallographic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2][3]
ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a17.164(3) Å
b10.521(2) Å
c13.759(3) Å
β124.77(3)°
Volume2041(1) ų
Z8

The structure reveals a planar imidazo[1,2-a]pyridine ring system.[2] This planarity is a key structural feature that can be inferred, though not definitively determined, by other spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Dissolution Dissolution Purification->Dissolution Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Crystal_Formation Crystal_Formation Slow_Evaporation->Crystal_Formation Crystal_Mounting Crystal_Mounting Crystal_Formation->Crystal_Mounting Xray_Diffractometer Xray_Diffractometer Crystal_Mounting->Xray_Diffractometer Diffraction_Data Diffraction_Data Xray_Diffractometer->Diffraction_Data Structure_Solution Structure_Solution Diffraction_Data->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Synthesis and Crystallization : The target compound, this compound, is synthesized and purified. For the 5-methyl analog, crystals suitable for X-ray analysis were obtained by slow evaporation of a solution in ethyl acetate.[2]

  • Crystal Mounting and Data Collection : A single crystal of suitable size and quality is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction patterns are recorded on a detector.

  • Structure Solution : The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement : The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions, bond lengths, and angles.

Spectroscopic Alternatives and Complements

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable insights into the molecule's structure and behavior in solution, and can be used for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the presence and connectivity of the ethyl, methyl, and imidazopyridine moieties.

Expected ¹H NMR Signals for this compound:

  • Aromatic protons on the imidazo[1,2-a]pyridine ring.

  • A singlet for the methyl group protons.

  • A quartet and a triplet for the ethyl ester protons.

Expected ¹³C NMR Signals for this compound:

  • Signals for the carbons of the imidazo[1,2-a]pyridine ring system.

  • A signal for the methyl carbon.

  • Signals for the carbonyl and ethyl carbons of the ester group.

2D NMR experiments, such as COSY and HMBC, would further elucidate the connectivity between protons and carbons, confirming the specific substitution pattern of the 8-methyl isomer.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass would be approximately 204.0899 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the presence of specific functional groups. For this compound, characteristic IR absorption bands would be expected for:

  • C=O stretch of the ester group (around 1700-1750 cm⁻¹).

  • C-O stretch of the ester group (around 1100-1300 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (around 1450-1650 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

Experimental Workflow: Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Pure_Sample Pure_Sample Dissolution_NMR Dissolution_NMR Pure_Sample->Dissolution_NMR For NMR Dilution_MS Dilution_MS Pure_Sample->Dilution_MS For MS Solid_or_Film_IR Solid_or_Film_IR Pure_Sample->Solid_or_Film_IR For IR NMR_Spectrometer NMR_Spectrometer Dissolution_NMR->NMR_Spectrometer Mass_Spectrometer Mass_Spectrometer Dilution_MS->Mass_Spectrometer IR_Spectrometer IR_Spectrometer Solid_or_Film_IR->IR_Spectrometer NMR_Spectrum NMR_Spectrum NMR_Spectrometer->NMR_Spectrum Structural_Connectivity Structural_Connectivity NMR_Spectrum->Structural_Connectivity Mass_Spectrum Mass_Spectrum Mass_Spectrometer->Mass_Spectrum Molecular_Weight_and_Formula Molecular_Weight_and_Formula Mass_Spectrum->Molecular_Weight_and_Formula IR_Spectrum IR_Spectrum IR_Spectrometer->IR_Spectrum Functional_Group_Identification Functional_Group_Identification IR_Spectrum->Functional_Group_Identification Final_Structure_Confirmation Final_Structure_Confirmation Structural_Connectivity->Final_Structure_Confirmation Molecular_Weight_and_Formula->Final_Structure_Confirmation Functional_Group_Identification->Final_Structure_Confirmation

Caption: General Workflow for Spectroscopic Structure Validation.

Conclusion

The definitive validation of the structure of this compound is best achieved through a combination of analytical techniques. Single-crystal X-ray diffraction, where feasible, provides unparalleled detail of the three-dimensional structure. However, in the absence of suitable crystals, a comprehensive analysis using NMR spectroscopy, mass spectrometry, and IR spectroscopy can provide a highly confident structural assignment. The data from these spectroscopic methods, when taken together, can confirm the molecular formula, identify functional groups, and establish the connectivity of the atoms, thereby providing a robust validation of the target molecule's structure. For drug development professionals, this multi-faceted approach ensures a thorough understanding of the molecular entity, which is a critical step in the journey from discovery to clinical application.

References

comparative study of different synthetic routes to Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for the preparation of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. The comparison focuses on reaction efficiency, conditions, and overall yield, supported by detailed experimental protocols and data presented for easy interpretation.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to the prevalence of the imidazo[1,2-a]pyridine core in a variety of biologically active molecules. This scaffold is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The development of efficient and sustainable synthetic routes to access this important molecule is therefore a key focus for medicinal chemists. This guide outlines and compares three distinct synthetic strategies: a classical condensation reaction, a modern microwave-assisted synthesis, and a copper-catalyzed three-component reaction.

Comparative Data Summary

The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.

ParameterRoute 1: Classical CondensationRoute 2: Microwave-Assisted SynthesisRoute 3: Copper-Catalyzed Three-Component Reaction
Starting Materials 3-methyl-2-aminopyridine, Ethyl bromopyruvate3-methyl-2-aminopyridine, Ethyl bromopyruvate3-methyl-2-aminopyridine, Ethyl propiolate, Tosyl azide
Catalyst/Reagent Sodium bicarbonateNone (Catalyst-free)Copper(I) iodide (CuI)
Solvent EthanolWaterEthanol
Reaction Temperature Reflux (~78 °C)120 °C80 °C
Reaction Time 6 hours30 minutes6 hours
Yield ~65%~93%~85%
Purification Method RecrystallizationFiltration and washingColumn chromatography

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic Route 1: Classical Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 3-methyl-2-aminopyridine 3-methyl-2-aminopyridine Reaction_Step Condensation 3-methyl-2-aminopyridine->Reaction_Step Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction_Step Conditions_Node Sodium Bicarbonate Ethanol Reflux, 6 h Reaction_Step->Conditions_Node Final_Product This compound Reaction_Step->Final_Product Yield: ~65% Synthetic Route 2: Microwave-Assisted Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 3-methyl-2-aminopyridine 3-methyl-2-aminopyridine Reaction_Step Microwave-Assisted Reaction 3-methyl-2-aminopyridine->Reaction_Step Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction_Step Conditions_Node Water 120 °C, 30 min Reaction_Step->Conditions_Node Final_Product This compound Reaction_Step->Final_Product Yield: ~93% Synthetic Route 3: Copper-Catalyzed Three-Component Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 3-methyl-2-aminopyridine 3-methyl-2-aminopyridine Reaction_Step Three-Component Reaction 3-methyl-2-aminopyridine->Reaction_Step Ethyl propiolate Ethyl propiolate Ethyl propiolate->Reaction_Step Tosyl azide Tosyl azide Tosyl azide->Reaction_Step Conditions_Node CuI (catalyst) Ethanol 80 °C, 6 h Reaction_Step->Conditions_Node Final_Product This compound Reaction_Step->Final_Product Yield: ~85%

Spectroscopic Data Comparison: Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and its structural isomers, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for compound characterization and identification. The guide summarizes key spectroscopic data and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Data Not AvailableData Not Available
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Data Not AvailableData Not Available
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeMolecular Ion (m/z)
This compound Not AvailableNot Available
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Not Specified249.2260 (M)

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound Data Not AvailableData Not Available
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified
Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Not SpecifiedNot Specified

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or solution. The spectrum is recorded as absorbance or transmittance over a range of wavenumbers (typically 4000-400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel imidazo[1,2-a]pyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Sample Preparation ms Mass Spectrometry (EI, ESI, HRMS) purification->ms Sample Preparation ir Infrared Spectroscopy (FTIR) purification->ir Sample Preparation interpretation Data Analysis and Structure Confirmation nmr->interpretation ms->interpretation ir->interpretation

Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.

Comparative Analysis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and Other GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in the context of other well-characterized inhibitors of the same biological target. While direct experimental data on this compound is limited in publicly accessible literature, its structural similarity to the imidazo[1,2-a]pyridine class of compounds, which includes prominent anxiolytic and hypnotic agents, strongly suggests its activity as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.

This comparison focuses on two well-studied imidazo[1,2-a]pyridine derivatives, Alpidem and Zolpidem, which act as PAMs at the benzodiazepine binding site of the GABA-A receptor.[1] The differential biological effects of these molecules, with Alpidem primarily exhibiting anxiolytic properties and Zolpidem acting as a hypnotic, are attributed to their varying affinities for different GABA-A receptor α subunits.[1]

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[3]

Imidazo[1,2-a]pyridine derivatives like Alpidem and Zolpidem are positive allosteric modulators that bind to a site on the GABA-A receptor distinct from the GABA binding site, known as the benzodiazepine site.[1] This binding potentiates the effect of GABA, increasing the frequency of channel opening and thus enhancing the inhibitory signal.[3] The specific pharmacological effects (e.g., sedation, anxiolysis) are determined by the subtype of the GABA-A receptor α subunit to which the modulator binds.[1]

GABA-A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_modulators Modulator Action GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA Binding Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open Conformational Change Hyperpolarization Membrane Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Modulator This compound (or other PAMs) Benzodiazepine_Site Benzodiazepine Binding Site Modulator->Benzodiazepine_Site Binds to Benzodiazepine_Site->GABA_A_Receptor Enhances GABA affinity & channel opening frequency Radioligand_Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Membrane_Pellet Membrane Pellet Centrifuge2->Membrane_Pellet Resuspend Wash & Resuspend Membrane_Pellet->Resuspend Membranes Prepared Membranes Resuspend->Membranes Mix Incubate: Membranes + [3H]Radioligand + Test Compound Membranes->Mix Filter Rapid Filtration Mix->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

References

Unveiling the Vibrational Fingerprint: A Comparative FT-IR Analysis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic characterization of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By comparing its vibrational spectrum with that of the parent imidazo[1,2-a]pyridine and other relevant derivatives, this document serves as a crucial reference for researchers, scientists, and professionals in the field, ensuring accurate identification and quality control.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a unique set of absorption bands corresponding to the various functional groups within its structure. A comparison with the vibrational frequencies of the unsubstituted imidazo[1,2-a]pyridine ring and related substituted derivatives allows for a precise assignment of these bands. The key distinguishing features arise from the ethyl ester and the methyl group substitutions.

Below is a comprehensive table summarizing the expected and observed FT-IR peak assignments for this compound, alongside comparative data for imidazo[1,2-a]pyridine.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Reported Frequency for Imidazo[1,2-a]pyridine (cm⁻¹) [1]Predicted Frequency for this compound (cm⁻¹)
C-H Stretch (Aromatic)Imidazopyridine Ring3000 - 31003054, 3014~3050 - 3100
C-H Stretch (Aliphatic)-CH₃, -CH₂-CH₃2850 - 3000-~2870 - 2980
C=O Stretch (Ester)-COOCH₂CH₃1700 - 1750-~1720 - 1740
C=N StretchImidazopyridine Ring1600 - 16501636, 1514~1630 - 1650
C=C Stretch (Aromatic)Imidazopyridine Ring1450 - 16001514, 1459~1450 - 1600
C-H Bend (Aliphatic)-CH₃, -CH₂-CH₃1350 - 1470-~1370 - 1460
C-O Stretch (Ester)-COOCH₂CH₃1000 - 1300-~1100 - 1250
Ring VibrationsImidazopyridine Ring800 - 1400Multiple bandsMultiple bands
C-H Out-of-Plane BendImidazopyridine Ring700 - 900748~750 - 850

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol).

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Sample Analysis:

    • Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the ATR crystal.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Workflow for FT-IR Characterization

The logical flow of the characterization process, from sample preparation to spectral interpretation, is illustrated in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Background Correction & Processing Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Assign_Peaks Assign Vibrational Modes Peak_Picking->Assign_Peaks Compare_Spectra Compare with Reference Spectra Assign_Peaks->Compare_Spectra Final_Characterization Final Characterization Compare_Spectra->Final_Characterization

Caption: Workflow for FT-IR characterization of organic compounds.

This comprehensive guide, with its detailed spectral data comparison, standardized experimental protocol, and clear workflow visualization, provides researchers with the necessary tools for the accurate and efficient FT-IR characterization of this compound and its analogues.

References

A Comparative Guide to Computational and Experimental Data for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental data for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. A thorough understanding of its electronic and structural properties through both experimental characterization and computational modeling is crucial for the rational design of new and more effective drug candidates.

This document summarizes the available data for the 8-methyl substituted derivative and outlines the standard methodologies for its synthesis and characterization, alongside the computational approaches used to predict its properties.

Data Presentation: Experimental vs. Computational

Direct experimental and computational data for this compound is not extensively published in a comparative context. The following tables present the known experimental data for the target molecule and representative computational data for the parent imidazo[1,2-a]pyridine scaffold, which provides a valuable reference for expected values.

Table 1: Physicochemical and Spectroscopic Data

PropertyExperimental Data (this compound)Representative Computational Data (imidazo[1,2-a]pyridine)
Molecular Formula C₁₁H₁₂N₂O₂[1]C₇H₆N₂
Molecular Weight 204.23 g/mol [1]118.14 g/mol
CAS Number 67625-40-5[1]274-76-0
Melting Point (°C) Data not available45-48
¹H NMR (ppm) Data not availableCalculated values available in literature
¹³C NMR (ppm) Data not availableCalculated values available in literature
IR (cm⁻¹) Data not availableKey calculated vibrational frequencies available in literature
Mass (m/z) Data not available for fragmentationCalculated as [M+H]⁺

Table 2: Molecular Orbital Energies (Representative Data for Imidazo[1,2-a]pyridine Scaffold)

ParameterComputational Value (eV)
HOMO Energy Typically in the range of -6.0 to -7.0 eV
LUMO Energy Typically in the range of -1.0 to -2.0 eV
HOMO-LUMO Gap Typically in the range of 4.0 to 5.0 eV

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives, which are applicable to this compound.

Synthesis of this compound

A common and effective method for the synthesis of this class of compounds is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.

Procedure:

  • Reaction Setup: To a solution of 3-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, is added ethyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the comparison of experimental and computational data and a representative synthetic pathway.

experimental_computational_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of Ethyl 8-methylimidazo [1,2-a]pyridine-2-carboxylate purification Purification (Column Chromatography) synthesis->purification exp_characterization Spectroscopic Characterization (NMR, IR, MS) purification->exp_characterization comparison Data Comparison and Analysis exp_characterization->comparison mol_modeling Molecular Modeling (Structure Drawing) dft_calc DFT Calculations (Geometry Optimization, Frequencies) mol_modeling->dft_calc spec_pred Prediction of Spectra (NMR, IR) dft_calc->spec_pred mo_analysis Molecular Orbital Analysis (HOMO-LUMO) dft_calc->mo_analysis spec_pred->comparison mo_analysis->comparison

Caption: Workflow for comparing experimental and computational data.

synthesis_pathway reactant1 3-Methyl-2-aminopyridine product Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate reactant1->product Reflux in Ethanol reactant2 Ethyl bromopyruvate reactant2->product

Caption: Synthesis of this compound.

References

Comparative Guide to the Structure-Activity Relationship of 8-Methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives and related analogues. The information is compiled from various studies highlighting their potential as antitubercular, anticancer, and anti-inflammatory agents.

Quantitative Data Summary

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

CompoundRMIC (µM) vs. M. tuberculosis H37RvReference
1 4-CF3-Ph< 0.035[1]
2 4-Cl-Ph< 0.035[1]
3 4-F-Ph< 0.035[1]
4 Cyclohexyl< 0.035[1]
5 Benzyl< 0.035[1]
6 4-OCH3-Ph0.14[1]

Note: These compounds are N-benzylic imidazo[1,2-a]pyridine carboxamides, providing insight into the SAR at the 3-position.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundScaffoldCell LineIC50 (µM)Reference
I-11 Imidazo[1,2-a]pyridine derivativeNCI-H358 (KRAS G12C)Potent[2]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[3]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[3]
2g 2-methyl-3-(1-(phenylsulfonyl)-1H-pyrazol-3-yl)imidazo[1,2-a]pyridinePI3Kα0.0018[4]
12 Thiazole derivative of 2gPI3Kα0.0028[4]
12 Thiazole derivative of 2gA3750.14[4]
12 Thiazole derivative of 2gHeLa0.21[4]

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

CompoundScaffoldTargetIC50 (µM)Reference
5 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acidCOX-2Preferential Inhibition[5]
2 imidazo[1,2-a]pyridine-2-carboxylic acidCOX-[5]
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine-Reduces inflammatory cytokines[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylate Derivatives

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the following procedure can be adapted:

  • Reaction Setup: 6-methylpyridin-2-amine (1 equivalent) and ethyl 3-bromo-2-oxopropionate (1.5 equivalents) are added to ethanol.

  • Reflux: The mixture is refluxed for 6 hours.

  • Work-up: The solvent is evaporated, and the residue is neutralized with solid anhydrous potassium bicarbonate (KHCO3) to pH 8.

  • Purification: The resulting precipitate is filtered and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate[7].

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay: The assay is performed in 96-well plates. The bacterial suspension is added to wells containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Reading: Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink[8].

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth[3][6].

Anti-inflammatory Activity Assay (COX Inhibition Assay)

In vitro cyclooxygenase (COX-1 and COX-2) inhibition assays are performed using commercially available kits. The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoenzyme. The inhibitory activity of the test compounds is determined by measuring the reduction in PGE2 production compared to a control without the inhibitor[5].

Visualizations

Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., IL-6, LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Inflammatory Stimulus Inflammatory Stimulus STAT3 STAT3 Inflammatory Stimulus->STAT3 NFkB NF-κB Inflammatory Stimulus->NFkB Bcl2 Bcl-2 STAT3->Bcl2 IkBa IκBα NFkB->IkBa Inhibition iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines BAX BAX Bcl2->BAX Inhibition MIA MIA (8-methylimidazo[1,2-a]pyridine derivative) MIA->STAT3 Inhibits phosphorylation MIA->IkBa Increases expression MIA->Bcl2 Suppresses expression MIA->BAX Increases expression

Caption: Proposed anti-inflammatory mechanism of an 8-methylimidazo[1,2-a]pyridine derivative (MIA).[6]

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-aminopyridine derivative, α-halocarbonyl) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization end_synthesis Imidazo[1,2-a]pyridine Derivative characterization->end_synthesis assay In vitro Assays (Antitubercular, Anticancer, Anti-inflammatory) end_synthesis->assay data Data Analysis (IC50 / MIC determination) assay->data sar SAR Analysis data->sar

Caption: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound commonly used in medicinal chemistry. The following procedures are based on general safety data for imidazopyridine derivatives and standard laboratory practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1]

In case of accidental exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[2]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

Summary of Safety Information

The following table summarizes the key safety information for handling this compound, based on data for similar chemical structures.

Hazard CategoryDescriptionPrecautionary Measures
Physical Hazards May be a combustible liquid at high temperatures.[3]Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools.
Health Hazards May cause skin, eye, and respiratory tract irritation.[1] May be harmful if swallowed or inhaled.Avoid contact with skin and eyes.[1] Do not breathe dust, vapor, mist, or gas.[1] Wash hands thoroughly after handling.[2][3]
Environmental Hazards No specific data available, but it is prudent to prevent entry into waterways and sewers.[3]Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed chemical waste disposal company.[2][3]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, sealable waste container as "Halogen-Free Organic Waste" and specify "this compound".

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) that is in good condition and has a secure, leak-proof lid.

  • Waste Transfer:

    • For residual solids: Carefully scrape any remaining solid material from flasks or containers into the designated waste container using a spatula.

    • For solutions: Transfer any solutions containing the compound into the designated waste container.

    • For contaminated labware (e.g., pipette tips, weighing boats): Place these items in a separate, clearly labeled solid waste bag or container destined for chemical waste incineration.

  • Rinsing: Rinse the original container and any contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). Transfer the rinsate into the designated liquid waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be a designated satellite accumulation area for chemical waste.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a chemical waste pickup from your Environmental Health and Safety (EHS) department or a contracted waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Segregate Waste C->D E Solid Waste (Contaminated Labware) D->E F Liquid Waste (Unused Reagent, Solutions, Rinsate) D->F G Place in Labeled, Sealed Solid Chemical Waste Container E->G H Place in Labeled, Sealed Liquid Chemical Waste Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K End: Proper Disposal J->K

References

Essential Safety and Operational Protocols for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Avoid latex gloves.Provides a barrier against skin contact, which can be a primary route of exposure for pyridine-based compounds.
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against accidental splashes and potential vapors that could cause serious eye irritation or injury.
Skin and Body Protection A chemical-resistant and flame-retardant lab coat.Protects against skin contact and is a critical precaution due to the potential flammability of pyridine compounds.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine and its derivatives can be harmful if inhaled, potentially causing respiratory irritation, dizziness, and other health effects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

  • Handling the Compound :

    • Wear all required PPE before handling the chemical container.

    • Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • Keep the container tightly closed when not in use to prevent the release of any potential vapors.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management :

    • Use a chemically resistant and sealable container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage and Disposal :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it in regular trash.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

A Preparation B Wear Full PPE A->B Proceed C Work in Fume Hood B->C Proceed D Handle Chemical C->D Proceed E Clean Work Area D->E Task Complete F Segregate Waste D->F Generate Waste H Remove PPE & Wash Hands E->H Proceed G Proper Disposal F->G Store for Pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.